molecular formula C6H6BrNO B158425 4-Bromo-3-methylpyridine 1-oxide CAS No. 10168-58-8

4-Bromo-3-methylpyridine 1-oxide

Cat. No.: B158425
CAS No.: 10168-58-8
M. Wt: 188.02 g/mol
InChI Key: KHPKSGWJJIGDTI-UHFFFAOYSA-N
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Description

4-Bromo-3-methylpyridine 1-oxide is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 234297. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3-methyl-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c1-5-4-8(9)3-2-6(5)7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPKSGWJJIGDTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C[N+](=C1)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10310920
Record name 4-Bromo-3-methyl-1-oxo-1lambda~5~-pyridine
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Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10168-58-8
Record name 10168-58-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234297
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Bromo-3-methyl-1-oxo-1lambda~5~-pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What is the structure of 4-Bromo-3-methylpyridine 1-oxide?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Bromo-3-methylpyridine 1-oxide, a heterocyclic compound of interest in synthetic and medicinal chemistry. It details the molecule's structure, physicochemical properties, spectroscopic data, and established experimental protocols for its synthesis.

Molecular Structure and Properties

This compound is a derivative of pyridine. The core structure is a six-membered aromatic heterocycle containing one nitrogen atom. This pyridine ring is substituted with a bromine atom at the C4 position and a methyl group at the C3 position. The nitrogen atom of the pyridine ring is oxidized to form an N-oxide. This N-oxide functionality significantly alters the electronic properties of the ring, making it more reactive towards both nucleophilic and electrophilic substitution compared to its parent pyridine.[1]

The structure of this compound is visualized in the diagram below.

Caption: Chemical structure of this compound.

1.1. Physicochemical Properties

Quantitative data for this compound is not extensively published. However, properties can be inferred from its parent compound, 4-Bromo-3-methylpyridine, and related N-oxides.

PropertyValueSource/Reference
Molecular Formula C₆H₆BrNO
Molecular Weight 188.02 g/mol Inferred from isomer[2]
CAS Number Not available
Parent Compound CAS 10168-00-0 (4-Bromo-3-methylpyridine)[3]
Appearance Expected to be a solid at room temperatureInferred from similar compounds like 4-Methylpyridine N-oxide[4]
Melting Point Not available

Spectroscopic Data

Table 2.1: Comparative ¹H and ¹³C NMR Data of Related Pyridine N-Oxides (in CDCl₃)

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
4-Methylpyridine N-Oxide 2.37 (s, 3H, -CH₃), 7.12 (s, 2H, Ar-H), 8.13 (s, 2H, Ar-H)20.1, 126.6, 138.0, 138.4[6]
3-Bromopyridine N-Oxide 7.21-7.24 (dd, 1H), 7.45-7.47 (dq, 1H), 8.19-8.21 (dq, 1H), 8.39-8.40 (t, 1H)120.2, 125.9, 128.7, 137.7, 140.3[6]
Pyridine N-Oxide 7.35-7.37 (m, 3H, Ar-H), 8.25-8.27 (m, 2H, Ar-H)125.3, 125.5, 138.5[6]

Based on this data, the protons on this compound at positions 2, 5, and 6, and the methyl protons, would show characteristic shifts. The C2 and C6 protons would be expected to appear furthest downfield.

Experimental Protocols: Synthesis

The synthesis of this compound can be approached via the N-oxidation of the corresponding pyridine precursor. A general and robust method for the N-oxidation of substituted pyridines involves the use of hydrogen peroxide in an acidic medium, such as glacial acetic acid.[7] This method is widely applicable and effective for a range of pyridine derivatives.[1]

3.1. General Protocol for N-Oxidation of a Substituted Pyridine

This protocol is adapted from established procedures for the synthesis of pyridine N-oxides.[5][7]

Materials and Reagents:

  • 4-Bromo-3-methylpyridine (Starting Material)

  • Glacial Acetic Acid

  • 30% Hydrogen Peroxide (H₂O₂)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) solution (saturated)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a round-bottom flask and separatory funnel

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the starting material, 4-Bromo-3-methylpyridine (1.0 equivalent), in glacial acetic acid.

  • Addition of Oxidant: Cool the solution in an ice bath. Slowly add 30% hydrogen peroxide (2.0-3.0 equivalents) to the stirred solution.

  • Reaction: Heat the reaction mixture to 70-80 °C and maintain this temperature for 6-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[5]

  • Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature and then pour it carefully into an ice-cold, stirred, saturated solution of sodium bicarbonate or sodium carbonate to neutralize the acetic acid. Caution: This will cause vigorous evolution of CO₂ gas; add the reaction mixture slowly.[5]

  • Extraction: Once the pH of the aqueous solution is neutral to slightly basic (~7-8), transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like dichloromethane or ethyl acetate.[5]

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by silica gel column chromatography or recrystallization to obtain the pure this compound.

Logical Workflow for Synthesis

The synthesis of the target compound logically follows a two-step pathway starting from a commercially available precursor, which is visualized below.

G start 4-Bromo-3-methylpyridine (Starting Material) process1 N-Oxidation Reaction start->process1 Step 1 product This compound (Final Product) process1->product Step 2 (Work-up & Purification) reagents Reagents: - H₂O₂ / Acetic Acid - or m-CPBA reagents->process1

References

An In-depth Technical Guide to the Chemical Properties of 4-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 4-Bromo-3-methylpyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its physical and chemical characteristics, spectroscopic profile, reactivity, and provides established experimental protocols for its synthesis and purification.

Core Chemical Properties

This compound is a substituted pyridine N-oxide with the molecular formula C₆H₆BrNO.[][2] The introduction of a bromine atom and a methyl group to the pyridine N-oxide scaffold imparts specific electronic and steric properties that are valuable for the design of novel molecules.

PropertyValueSource
Molecular Formula C₆H₆BrNO[][2]
Molecular Weight 188.02 g/mol [][2]
Boiling Point 341.4°C at 760 mmHg[]
Density 1.56 g/cm³[]
Melting Point Not available
Solubility Not available

Spectroscopic Profile

While specific experimental spectra for this compound are not available in the cited literature, a predicted spectroscopic profile can be inferred from data on analogous compounds such as 4-methylpyridine N-oxide and 3-bromopyridine N-oxide.[4]

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts of the aromatic protons will be influenced by the electron-donating methyl group and the electron-withdrawing bromo and N-oxide functionalities.

¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will display six unique signals corresponding to the carbon atoms of the pyridine ring and the methyl group. The positions of these signals will reflect the electronic environment of each carbon atom.

Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to exhibit characteristic absorption bands for the C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations of the pyridine ring, and a strong absorption band corresponding to the N-O stretching vibration, which is characteristic of pyridine N-oxides.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (188.02 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will result in a characteristic M+2 peak of similar intensity to the molecular ion peak.

Reactivity and Stability

Pyridine N-oxides are known to be more reactive towards both electrophilic and nucleophilic substitution than their parent pyridines.[5] The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, for electrophilic attack.[5]

The bromine atom at the 4-position is a good leaving group, making this compound a versatile substrate for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups at this position.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-oxidation of the corresponding 4-bromo-3-methylpyridine precursor. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid.[6][7]

Protocol 1: N-oxidation using m-CPBA [6][8]

  • Dissolution: Dissolve 4-bromo-3-methylpyridine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of m-CPBA: Slowly add m-CPBA (1.1-1.5 equivalents) portion-wise to the cooled solution, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the m-chlorobenzoic acid byproduct.

  • Extraction: Extract the aqueous layer with DCM.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: N-oxidation using Hydrogen Peroxide and Acetic Acid [7][9]

  • Reaction Setup: In a round-bottom flask, dissolve 4-bromo-3-methylpyridine (1.0 equivalent) in glacial acetic acid.

  • Addition of Hydrogen Peroxide: Add hydrogen peroxide (30% aqueous solution, 2.0-3.0 equivalents) dropwise to the solution.

  • Heating: Heat the reaction mixture at 70-80 °C for several hours, monitoring the reaction by TLC.

  • Neutralization: After cooling to room temperature, carefully pour the reaction mixture into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate or DCM.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Purification

The crude this compound can be purified by column chromatography on silica gel or by recrystallization.[10][11]

Column Chromatography Protocol: [11][12]

  • Adsorbent: Use silica gel as the stationary phase.

  • Eluent: A gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) is typically effective. The polarity of the eluent system should be optimized based on TLC analysis.

  • Procedure: Dissolve the crude product in a minimal amount of the eluent and load it onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

Recrystallization Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to induce crystallization. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Mandatory Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction N-Oxidation cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 4-Bromo-3-methylpyridine oxidation Oxidation with m-CPBA or H₂O₂/AcOH start->oxidation Reactant workup Quenching & Extraction oxidation->workup Crude Product purification Column Chromatography or Recrystallization workup->purification Impure Product product 4-Bromo-3-methylpyridine 1-oxide purification->product Pure Product

Caption: General workflow for the synthesis and purification of this compound.

Reactivity_Signaling_Pathway cluster_electrophilic Electrophilic Substitution cluster_nucleophilic Nucleophilic Substitution A This compound E_plus Electrophile (E⁺) A->E_plus Nu_minus Nucleophile (Nu⁻) A->Nu_minus E_product Electrophilically Substituted Product E_plus->E_product Ring Activation by N-Oxide Nu_product Nucleophilically Substituted Product (at C4) Nu_minus->Nu_product Displacement of Bromine

Caption: Reactivity pathways of this compound.

References

Synthesis of 4-Bromo-3-methylpyridine 1-oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust synthetic pathway for the preparation of 4-Bromo-3-methylpyridine 1-oxide, a valuable intermediate in medicinal chemistry and drug development. The synthesis proceeds through a two-step sequence, commencing with the nitration of 3-methylpyridine 1-oxide to yield 3-methyl-4-nitropyridine 1-oxide, followed by a nucleophilic substitution of the nitro group with a bromide. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is achieved via the following two-step reaction sequence:

  • Nitration of 3-Methylpyridine 1-oxide: 3-Methylpyridine 1-oxide is nitrated using a mixture of fuming nitric acid and concentrated sulfuric acid to introduce a nitro group at the 4-position of the pyridine ring, yielding 3-methyl-4-nitropyridine 1-oxide.

  • Bromination of 3-Methyl-4-nitropyridine 1-oxide: The intermediate, 3-methyl-4-nitropyridine 1-oxide, undergoes a nucleophilic aromatic substitution reaction where the nitro group is displaced by a bromide ion to afford the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

StepReactionReactant 1Reactant 2ReagentSolventTemperature (°C)Time (h)Yield (%)
1N-Oxidation of 3-Methylpyridine3-Methylpyridine (2.15 mol)30% Hydrogen Peroxide (2.76 mol)-Glacial Acetic Acid70 ± 52473-77
2Nitration3-Methylpyridine 1-oxide (1.65 moles)Fuming Nitric Acid (sp. gr. 1.50) (495 ml)Concentrated Sulfuric Acid (sp. gr. 1.84) (630 ml)-100-1052~62
3Bromination3-Methyl-4-nitropyridine 1-oxide (1 equiv)Acetyl Bromide (excess)--Reflux--

Note: The yield for the bromination step is not explicitly available in the provided search results and is based on analogous reactions. The reaction conditions are proposed based on similar transformations.

Experimental Protocols

Step 1: Synthesis of 3-Methylpyridine 1-oxide

This procedure is adapted from a standard method for the N-oxidation of pyridines.[1]

  • Reaction Setup: In a 2-liter round-bottomed flask, combine 600-610 ml of glacial acetic acid and 200 g (2.15 moles) of freshly distilled 3-methylpyridine.

  • Addition of Oxidant: With shaking, slowly add 318 ml (2.76 moles) of cold (5°C) 30% hydrogen peroxide to the mixture.

  • Reaction: Heat the mixture in an oil bath for 24 hours, maintaining the internal temperature at 70 ± 5°C.

  • Work-up: Remove the excess acetic acid and water under reduced pressure (30 mm).

  • Purification: Distill the residue under vacuum (b.p. 84–85°C/0.3 mm) to yield 175–180 g (73–77%) of 3-methylpyridine 1-oxide.

Step 2: Synthesis of 3-Methyl-4-nitropyridine 1-oxide

This protocol is based on the nitration of 3-methylpyridine 1-oxide.[1]

  • Reaction Setup: In a 3-liter round-bottomed flask immersed in an ice-salt bath, add 630 ml of cold (0–5°C) concentrated sulfuric acid (sp. gr. 1.84).

  • Addition of Starting Material: Slowly add 180 g (1.65 moles) of liquefied 3-methylpyridine 1-oxide to the cold sulfuric acid.

  • Addition of Nitrating Agent: Cool the resulting mixture to about 10°C and add 495 ml of fuming yellow nitric acid (sp. gr. 1.50) in 50-ml portions with shaking.

  • Reaction: Attach an efficient condenser and place the flask in an oil bath. Slowly raise the temperature to 95–100°C over 25–30 minutes, at which point gas evolution will begin. A vigorous reaction will commence, which should be controlled with an ice-water bath. After the vigorous reaction subsides (about 5 minutes), remove the ice bath and allow the reaction to proceed for an additional 5–10 minutes. Then, continue heating at 100–105°C for 2 hours.

  • Work-up: Cool the reaction mixture to 10°C and pour it onto 2 kg of crushed ice in a 4-liter beaker.

  • Neutralization and Isolation: In a fume hood, add 1.36 kg of sodium carbonate monohydrate in small portions with stirring. The yellow crystalline product will separate along with sodium sulfate. Allow the mixture to stand for 3 hours to expel nitrogen oxides.

  • Filtration and Extraction: Collect the yellow solid by suction filtration, wash it thoroughly with water, and dry it on the filter. Extract the collected solid with boiling chloroform. Also, extract the aqueous filtrate with several portions of chloroform.

  • Purification: Combine the chloroform extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. Recrystallize the residue from boiling acetone to obtain the purified 3-methyl-4-nitropyridine 1-oxide.

Step 3: Synthesis of this compound

This proposed experimental protocol is based on the known reactivity of 4-nitropyridine N-oxides, where the nitro group can be displaced by a bromide. A common method for this transformation involves heating the nitro compound with acetyl bromide.

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a calcium chloride drying tube, place the 3-methyl-4-nitropyridine 1-oxide obtained from the previous step.

  • Addition of Reagent: Add an excess of acetyl bromide to the flask.

  • Reaction: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base, such as sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Mandatory Visualization

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic route to this compound.

References

In-Depth Technical Guide: 4-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 10168-58-8

This technical guide provides a comprehensive overview of 4-Bromo-3-methylpyridine 1-oxide, a key heterocyclic building block for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Chemical Properties and Data

This compound is a pyridine N-oxide derivative valued for its utility as a versatile synthetic intermediate. The presence of a bromine atom at the 4-position and a methyl group at the 3-position of the pyridine N-oxide scaffold offers multiple reaction sites for the construction of complex molecular architectures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 10168-58-8[1]
Molecular Formula C₆H₆BrNOGeneral Chemical Knowledge
Molecular Weight 188.02 g/mol General Chemical Knowledge
Boiling Point 341.4°C at 760 mmHgN/A
Density 1.56 g/cm³N/A
Appearance Off-white to light yellow powderN/A

Table 2: Spectroscopic Data of Related Compounds

Compound¹H NMR (Solvent)¹³C NMR (Solvent)Key IR Peaks (cm⁻¹)Mass Spec (m/z)
4-Methylpyridine N-oxide δ 8.13 (d, 2H), 7.12 (d, 2H), 2.37 (s, 3H) (CDCl₃)[2]δ 138.4, 138.0, 126.6, 20.1 (CDCl₃)[2]N/A109.1 (M+)[3]
3-Bromopyridine N-oxide δ 8.39 (t, 1H), 8.19 (dq, 1H), 7.45 (dq, 1H), 7.21 (dd, 1H) (CDCl₃)[2]δ 140.3, 137.7, 128.7, 125.9, 120.2 (CDCl₃)[2]N/AN/A
3-Methylpyridine N/AN/ASee reference[4] for spectrum.93.1 (M+)[5]
3-Bromopyridine N/AN/ASee reference[6] for spectrum.N/A

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route can be inferred from standard organic chemistry procedures. The synthesis would likely involve two main steps: the bromination of 3-methylpyridine followed by N-oxidation, or the N-oxidation of 3-methylpyridine followed by bromination. A more common approach in pyridine chemistry is N-oxidation followed by electrophilic substitution, as the N-oxide group can activate the 4-position for halogenation.

General N-Oxidation of Pyridine Derivatives

A common method for the N-oxidation of pyridines involves the use of a peroxy acid, often generated in situ from hydrogen peroxide and a carboxylic acid.

Experimental Protocol: General N-Oxidation

  • To a solution of the substituted pyridine in a suitable solvent (e.g., glacial acetic acid), add hydrogen peroxide (30% aqueous solution) dropwise at a controlled temperature (typically 0-10 °C).[7]

  • After the addition is complete, the reaction mixture is typically heated (e.g., 70-80 °C) for several hours to drive the reaction to completion.[7]

  • The reaction progress is monitored by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, the excess peroxide is carefully quenched, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by crystallization or column chromatography.[7]

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are fundamental in medicinal chemistry for the construction of C-C and C-N bonds.[8]

Experimental Protocol: General Suzuki-Miyaura Coupling

  • In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).[9]

  • The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).[9]

  • A degassed solvent system (e.g., 1,4-dioxane/water or toluene) is added via syringe.[9]

  • The reaction mixture is heated (typically 80-120 °C) with vigorous stirring for a period of time determined by reaction monitoring (e.g., TLC, LC-MS).[9]

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[9]

  • The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.[10]

Applications in Drug Discovery and Development

Pyridine and its derivatives are prevalent scaffolds in many biologically active compounds. While direct applications of this compound are not extensively documented, its isomeric precursor, 3-bromo-4-methylpyridine, is a known building block for the synthesis of potent phosphodiesterase type 4 (PDE4) inhibitors and ligands for the GABA-A receptor.[11] This suggests that this compound could serve as a valuable starting material for the synthesis of novel analogs targeting these and other biological pathways.

Potential in the Synthesis of PDE4 Inhibitors

PDE4 is a key enzyme in the inflammatory cascade, and its inhibition is a therapeutic strategy for inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[12] The synthesis of PDE4 inhibitors often involves the construction of complex heterocyclic systems where a substituted pyridine ring is a common feature.

Potential in the Synthesis of GABA-A Receptor Ligands

The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is the target of many anxiolytic, sedative, and anticonvulsant drugs.[13] The development of novel GABA-A receptor ligands with improved subtype selectivity is an active area of research.

Mandatory Visualizations

Synthetic Workflow: N-Oxidation of a Substituted Pyridine

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 3-Methylpyridine 3-Methylpyridine Reaction Reaction 3-Methylpyridine->Reaction H2O2 H2O2 H2O2->Reaction CH3COOH CH3COOH CH3COOH->Reaction Workup_Purification Workup_Purification Reaction->Workup_Purification 3-Methylpyridine_1-oxide 3-Methylpyridine_1-oxide Workup_Purification->3-Methylpyridine_1-oxide

Caption: General workflow for the N-oxidation of 3-methylpyridine.

Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

G cluster_reactants Reactants cluster_catalyst_system Catalyst System cluster_process Process cluster_product Product 4-Bromo-3-methylpyridine_1-oxide 4-Bromo-3-methylpyridine_1-oxide Coupling_Reaction Coupling_Reaction 4-Bromo-3-methylpyridine_1-oxide->Coupling_Reaction Aryl_Boronic_Acid Aryl_Boronic_Acid Aryl_Boronic_Acid->Coupling_Reaction Pd_Catalyst Pd_Catalyst Pd_Catalyst->Coupling_Reaction Base Base Base->Coupling_Reaction Solvent Solvent Solvent->Coupling_Reaction Purification Purification Coupling_Reaction->Purification 4-Aryl-3-methylpyridine_1-oxide 4-Aryl-3-methylpyridine_1-oxide Purification->4-Aryl-3-methylpyridine_1-oxide

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Logical Relationship: Potential Drug Discovery Pathway

G 4-Bromo-3-methylpyridine_1-oxide 4-Bromo-3-methylpyridine_1-oxide Cross_Coupling Cross-Coupling Reactions 4-Bromo-3-methylpyridine_1-oxide->Cross_Coupling Library_of_Derivatives Library_of_Derivatives Cross_Coupling->Library_of_Derivatives Biological_Screening Biological_Screening Library_of_Derivatives->Biological_Screening Lead_Compound Lead_Compound Biological_Screening->Lead_Compound Drug_Candidate Drug_Candidate Lead_Compound->Drug_Candidate

Caption: A logical pathway from a starting material to a drug candidate.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-methylpyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyridine N-oxide moiety enhances the reactivity of the pyridine ring towards electrophilic substitution, a critical class of reactions for the functionalization of aromatic systems. This guide provides a comprehensive overview of the electrophilic substitution reactions of this compound, including predicted reactivity, regioselectivity, and detailed experimental protocols for key transformations.

The presence of the N-oxide group, along with the bromo and methyl substituents, dictates the position of electrophilic attack on the pyridine ring. The N-oxide group is a strong activating group and directs incoming electrophiles to the ortho (C2 and C6) and para (C4) positions.[1][2] However, with the 4-position blocked by a bromine atom, electrophilic substitution on this compound is anticipated to occur at the C2 and C6 positions. The interplay between the directing effects of the N-oxide, the electron-withdrawing bromo group, and the electron-donating methyl group will determine the ultimate regioselectivity of these reactions.

Predicted Regioselectivity

The regioselectivity of electrophilic substitution on this compound is governed by the combined electronic effects of the substituents. The powerful ortho, para-directing N-oxide group strongly activates the C2 and C6 positions. The methyl group at C3 provides moderate activation, further enhancing the electron density at the adjacent C2 and C4 positions through an inductive effect. Conversely, the bromo group at C4 is a deactivating group via its inductive effect but can donate electron density through resonance, also directing to the ortho and para positions.

Considering these factors, electrophilic attack is most likely to occur at the C2 and C6 positions. The relative reactivity of these two sites will be influenced by steric hindrance from the adjacent methyl group at C3, potentially favoring substitution at the C6 position.

dot graph Electrophilic_Substitution_Regioselectivity { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Substrate [label="this compound", fillcolor="#FBBC05"]; Electrophile [label="Electrophile (E+)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Intermediate_C2 [label="Wheland Intermediate\n(Attack at C2)", shape=box, style=rounded]; Intermediate_C6 [label="Wheland Intermediate\n(Attack at C6)", shape=box, style=rounded];

Product_C2 [label="2-Substituted Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product_C6 [label="6-Substituted Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Substrate -> Electrophile [label="Electrophilic Attack", dir=none]; Electrophile -> Intermediate_C2 [label="Attack at C2"]; Electrophile -> Intermediate_C6 [label="Attack at C6"];

Intermediate_C2 -> Product_C2 [label="Deprotonation"]; Intermediate_C6 -> Product_C6 [label="Deprotonation"]; } dot Figure 1: Predicted pathways for electrophilic substitution on this compound.

Key Electrophilic Substitution Reactions

Nitration

Nitration is a fundamental electrophilic aromatic substitution reaction that introduces a nitro group onto the pyridine ring. This functional group can be subsequently reduced to an amino group, providing a versatile handle for further synthetic transformations.

Predicted Outcome: Nitration of this compound is expected to yield a mixture of 4-Bromo-3-methyl-2-nitropyridine 1-oxide and 4-Bromo-3-methyl-6-nitropyridine 1-oxide. Based on studies of related 3-substituted pyridine N-oxides where nitration occurs at the 4-position, the substitution on the target molecule will be directed to the available ortho positions.[3][4]

Experimental Protocol (Adapted from the nitration of 3-methylpyridine-1-oxide): [5]

ParameterValue
Reactants This compound, Fuming Nitric Acid, Concentrated Sulfuric Acid
Stoichiometry 1 equivalent of pyridine N-oxide
Temperature 0-5°C initially, then heated to 95-105°C
Reaction Time 2 hours at elevated temperature
Work-up Poured onto ice, neutralized with sodium carbonate, extracted with an organic solvent

Detailed Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (e.g., 3.6 mL per gram of substrate) to 0-5°C in an ice-salt bath.

  • Slowly add this compound to the cold sulfuric acid with stirring.

  • To this mixture, add fuming nitric acid (e.g., 2.8 mL per gram of substrate) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, gradually warm the reaction mixture to 95-100°C and maintain this temperature for 2 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is approximately 8.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography on silica gel.

Nitration_Workflow start Start step1 Dissolve this compound in cold concentrated H2SO4 start->step1 step2 Add fuming HNO3 dropwise at <10°C step1->step2 step3 Heat reaction mixture to 95-100°C for 2h step2->step3 step4 Cool and pour onto ice step3->step4 step5 Neutralize with Na2CO3 solution step4->step5 step6 Extract with organic solvent step5->step6 step7 Dry, filter, and concentrate step6->step7 purify Purify by column chromatography step7->purify end End purify->end

Halogenation

Halogenation, particularly bromination and chlorination, introduces a halogen atom onto the pyridine ring, which can serve as a versatile handle for cross-coupling reactions and other transformations.

Predicted Outcome: Halogenation of this compound is expected to occur at the C2 and C6 positions. The use of reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of an acid catalyst is a common method for the halogenation of activated aromatic rings.

Experimental Protocol (General procedure for bromination with NBS):

ParameterValue
Reactants This compound, N-Bromosuccinimide (NBS)
Solvent Acetonitrile or Dichloromethane
Catalyst Sulfuric acid or other strong acid (catalytic amount)
Temperature Room temperature
Reaction Time Typically a few hours
Work-up Quenching with a reducing agent (e.g., sodium thiosulfate), extraction, and purification

Detailed Methodology:

  • Dissolve this compound in a suitable solvent such as acetonitrile.

  • Add N-bromosuccinimide (1.0-1.2 equivalents) to the solution.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO3H) onto the aromatic ring. This reaction typically requires harsh conditions, such as treatment with fuming sulfuric acid (oleum).

Predicted Outcome: Due to the deactivating nature of the sulfonic acid group, monosulfonation is the most likely outcome, occurring at either the C2 or C6 position. The reaction conditions will need to be carefully controlled to avoid decomposition of the starting material.

Experimental Protocol (General procedure for sulfonation):

ParameterValue
Reactants This compound, Fuming sulfuric acid (Oleum)
Temperature Elevated temperature (e.g., 100-150°C)
Reaction Time Several hours
Work-up Careful quenching with ice, followed by neutralization and isolation of the sulfonic acid product

Detailed Methodology:

  • Carefully add this compound to fuming sulfuric acid (oleum) with cooling.

  • Heat the reaction mixture to the desired temperature (e.g., 120°C) and maintain for several hours.

  • Monitor the reaction by taking aliquots and analyzing them (e.g., by HPLC after quenching and derivatization).

  • After completion, cool the reaction mixture and very carefully pour it onto a large amount of crushed ice.

  • Neutralize the solution with a base such as calcium carbonate or barium carbonate to precipitate the sulfate as an insoluble salt.

  • Filter off the inorganic salts. The resulting aqueous solution contains the pyridinesulfonic acid, which can be isolated by evaporation of the water or by precipitation as a salt.

Friedel-Crafts Reactions

Friedel-Crafts acylation and alkylation are important C-C bond-forming reactions. However, these reactions are often not successful with pyridine and its derivatives due to the basicity of the nitrogen atom, which coordinates with the Lewis acid catalyst, deactivating the ring. While the N-oxide functionality activates the ring towards electrophilic attack, the Lewis acid can still interact with the N-oxide oxygen. Nevertheless, under certain conditions, Friedel-Crafts type reactions on pyridine N-oxides might be possible.

Predicted Outcome: If successful, Friedel-Crafts acylation would be expected to occur at the C2 or C6 position. The reaction would likely require a stoichiometric amount of a strong Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol (General procedure for Friedel-Crafts acylation): [6]

ParameterValue
Reactants This compound, Acyl chloride or anhydride
Catalyst Aluminum chloride (AlCl₃) or other Lewis acid (stoichiometric amount)
Solvent A non-polar, inert solvent such as dichloromethane or nitrobenzene
Temperature 0°C to room temperature
Reaction Time Several hours
Work-up Quenching with ice/HCl, extraction, and purification

Detailed Methodology:

  • Suspend aluminum chloride in an inert solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add the acyl chloride to the suspension at 0°C.

  • Add a solution of this compound in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with more solvent.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion

The electrophilic substitution reactions of this compound offer a rich field for synthetic exploration, providing pathways to a variety of functionalized pyridine derivatives. The N-oxide group effectively activates the ring, directing electrophiles primarily to the C2 and C6 positions. While nitration and halogenation are expected to proceed under relatively standard conditions, sulfonation and Friedel-Crafts reactions may require more specialized protocols to overcome potential challenges. The experimental procedures outlined in this guide, derived from reactions on analogous structures, provide a solid foundation for researchers to develop and optimize these important transformations for applications in drug discovery and materials science. Further experimental work is necessary to fully elucidate the quantitative aspects of these reactions, including yields and precise regioselectivity.

References

An In-depth Technical Guide to Nucleophilic Substitution on the Pyyridine Ring of 4-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of nucleophilic substitution reactions on the pyridine ring of 4-Bromo-3-methylpyridine 1-oxide. This compound is a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceuticals. The presence of the N-oxide functionality and the bromine atom at the 4-position makes the pyridine ring susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups.

Core Concepts

The pyridine N-oxide moiety activates the pyridine ring for nucleophilic attack, particularly at the 2- and 4-positions. The electron-withdrawing nature of the N-oxide group, coupled with the good leaving group ability of the bromide ion, facilitates nucleophilic aromatic substitution (SNAr) reactions at the C4 position of this compound. The methyl group at the 3-position can exert steric and electronic effects on the reaction, influencing its rate and regioselectivity.

The general mechanism for nucleophilic aromatic substitution on this compound proceeds via a two-step addition-elimination pathway. A nucleophile attacks the electron-deficient C4 carbon, forming a resonance-stabilized Meisenheimer complex. Subsequently, the bromide ion is eliminated, restoring the aromaticity of the pyridine ring and yielding the 4-substituted product.

Quantitative Data Summary

Direct experimental data for nucleophilic substitution reactions on this compound is limited in publicly available literature. However, data from analogous reactions with structurally similar compounds, such as 4-nitropyridine 1-oxide and other brominated pyridines, can provide valuable insights into expected yields and reaction conditions. The following table summarizes representative quantitative data for such reactions.

NucleophileReagentSolventTemperature (°C)Time (h)Yield (%)Analogous Compound
EthoxideSodium EthoxideEthanolReflux2854-Nitropyridine 1-oxide
PiperidinePiperidineEthanol3024~604-Nitropyridine 1-oxide
HydroxideSodium HydroxideWater< 500.5High4-Nitropyridine 1-oxide
AmmoniaAqueous AmmoniaWater/Ethanol160-17010-1580-903-Bromo-4-methylpyridine
MethoxideSodium MethoxideMethanolReflux1.5894-bromo-3-pyridinyl diethylcarbamate

Experimental Protocols

The following are detailed experimental protocols for key nucleophilic substitution reactions. These protocols are based on established procedures for analogous compounds and can be adapted for this compound.

Protocol 1: Synthesis of 4-Amino-3-methylpyridine 1-oxide

This protocol is adapted from the synthesis of 3-amino-4-methylpyridine from 3-bromo-4-methylpyridine.

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • Copper(II) sulfate (catalyst)

  • Ethanol

  • Autoclave

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • In a high-pressure autoclave, combine this compound (1 equivalent), aqueous ammonia (10-15 equivalents), and a catalytic amount of copper(II) sulfate in a mixture of water and ethanol.

  • Seal the autoclave and heat the reaction mixture to 160-170 °C with stirring.

  • Maintain the temperature and stirring for 10-15 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the ammonia gas in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia using a rotary evaporator.

  • Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-3-methylpyridine 1-oxide.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure product.

Protocol 2: Synthesis of 4-Methoxy-3-methylpyridine 1-oxide

This protocol is based on the reaction of a bromopyridine derivative with sodium methoxide.

Materials:

  • This compound

  • Sodium methoxide

  • Methanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for work-up and purification

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous methanol in a round-bottom flask, add sodium methoxide (1.1-1.5 equivalents) portion-wise with stirring.

  • Attach a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux with stirring for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to obtain the crude 4-Methoxy-3-methylpyridine 1-oxide.

  • Purify the crude product by column chromatography on silica gel to yield the pure product.

Mandatory Visualizations

The following diagrams illustrate the general workflow for nucleophilic substitution on this compound and a potential application in a drug discovery context.

experimental_workflow start Start: this compound reaction Nucleophilic Substitution (e.g., with Nu-H) start->reaction product Product: 4-Nu-3-methylpyridine 1-oxide reaction->product purification Purification (Chromatography/Recrystallization) product->purification analysis Characterization (NMR, MS, etc.) purification->analysis application Application in Drug Discovery (e.g., as a scaffold) analysis->application

Caption: General experimental workflow for nucleophilic substitution.

drug_discovery_pathway cluster_synthesis Chemical Synthesis cluster_screening Drug Discovery Start This compound Reaction Nucleophilic Substitution with various nucleophiles (R-NH2, R-OH, etc.) Start->Reaction Library Library of 4-substituted 3-methylpyridine 1-oxides Reaction->Library Screening High-Throughput Screening (Target-based assays) Library->Screening Biological Evaluation Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Role in a drug discovery pipeline.

An In-depth Technical Guide to 4-Bromo-3-methylpyridine 1-oxide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methylpyridine 1-oxide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a pyridine N-oxide moiety with bromine and methyl substituents, make it a valuable building block for the synthesis of novel therapeutic agents. The pyridine N-oxide group can enhance solubility and modulate the electronic properties of the molecule, while the bromo- and methyl- groups provide handles for further chemical modifications and structure-activity relationship (SAR) studies. This technical guide provides a comprehensive overview of the key literature on this compound, including its synthesis, physicochemical properties, and potential applications in pharmaceutical research.

Introduction

Pyridine N-oxides are a class of compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities and utility as synthetic intermediates. The N-oxide functionality alters the chemical reactivity of the pyridine ring, often facilitating reactions that are challenging with the parent pyridine. Furthermore, the N-oxide group can act as a hydrogen bond acceptor, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound, in particular, serves as a versatile scaffold for the development of new chemical entities targeting a range of diseases. Its precursor, 4-Bromo-3-methylpyridine, is a known key intermediate in the synthesis of various biologically active molecules.[1][2]

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be inferred from its structure and data from similar compounds.

PropertyValueSource/Predicted
Molecular Formula C₆H₆BrNO-
Molecular Weight 188.02 g/mol -
CAS Number 10168-58-8[3][]
Boiling Point 341.4°C at 760 mmHg (Predicted)[]
Density 1.56 g/cm³ (Predicted)[]
Appearance Likely a solid at room temperatureInferred

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a standard and reliable method for the N-oxidation of pyridine derivatives involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid.[5][6] Below is a proposed experimental protocol based on these general procedures.

Proposed Experimental Protocol: N-oxidation of 4-Bromo-3-methylpyridine

This protocol describes a representative procedure for the synthesis of this compound from its corresponding pyridine precursor.

Materials:

  • 4-Bromo-3-methylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA) (or 30% Hydrogen Peroxide and Glacial Acetic Acid)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-Bromo-3-methylpyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 to 1.5 eq) in DCM to the cooled solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain this compound.

Alternative Procedure using Hydrogen Peroxide/Acetic Acid:

  • To a mixture of glacial acetic acid and 4-Bromo-3-methylpyridine, add 30% hydrogen peroxide.

  • Heat the mixture at 70-80 °C for several hours.[6]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and carefully neutralize it with a base (e.g., sodium carbonate or sodium hydroxide solution).

  • Extract the product with a suitable organic solvent (e.g., chloroform or ethyl acetate).

  • Dry the organic extract and concentrate it to obtain the crude product, which can then be purified.

Diagram of the Proposed Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start_pyridine 4-Bromo-3-methylpyridine reaction N-oxidation in a suitable solvent (e.g., DCM) start_pyridine->reaction oxidizing_agent m-CPBA or H₂O₂/AcOH oxidizing_agent->reaction workup Quenching, Extraction, Drying reaction->workup purification Column Chromatography or Recrystallization workup->purification product This compound purification->product Synthetic_Utility cluster_reactions Chemical Transformations cluster_products Potential Products start_node This compound cross_coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) start_node->cross_coupling nucleophilic_substitution Nucleophilic Aromatic Substitution start_node->nucleophilic_substitution functionalization Further Ring Functionalization start_node->functionalization biologically_active Biologically Active Molecules cross_coupling->biologically_active drug_candidates Novel Drug Candidates nucleophilic_substitution->drug_candidates probes Chemical Probes functionalization->probes

References

Analogues and Derivatives of 4-Bromo-3-methylpyridine 1-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Biological Activity, and Experimental Protocols for Drug Discovery and Development

Abstract

This technical guide provides a comprehensive overview of the analogues and derivatives of 4-bromo-3-methylpyridine 1-oxide, a versatile scaffold of significant interest in medicinal chemistry and drug development. This document details the synthesis of various derivatives through key chemical transformations, with a focus on palladium-catalyzed cross-coupling reactions. It further summarizes the reported biological activities, particularly their antimicrobial and antiviral potential. Detailed experimental protocols, quantitative data, and visualizations of synthetic pathways are provided to support researchers and scientists in the exploration and development of novel therapeutic agents based on this core structure.

Introduction

Pyridine N-oxide derivatives represent a unique class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. The N-oxide functional group significantly alters the electronic properties of the pyridine ring, enhancing its reactivity and providing a handle for diverse chemical modifications. This modification can lead to compounds with a broad spectrum of biological activities. This compound serves as a key intermediate in the synthesis of a wide array of analogues and derivatives, offering a valuable platform for the systematic exploration of structure-activity relationships (SAR) in drug discovery. The bromine atom at the 4-position is particularly amenable to substitution reactions, allowing for the introduction of various aryl, heteroaryl, and other functional groups.

Synthesis of Analogues and Derivatives

The primary route for the derivatization of this compound involves the substitution of the bromine atom. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for this purpose, enabling the formation of carbon-carbon bonds with a wide range of boronic acids and esters. Additionally, nucleophilic aromatic substitution can be employed to introduce various heteroatom-containing functionalities.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 4-Aryl-3-methylpyridine 1-oxides

The Suzuki-Miyaura coupling is a powerful and versatile method for the synthesis of biaryl compounds. In the context of this compound, this reaction allows for the introduction of a diverse array of aryl and heteroaryl moieties at the 4-position.

A mixture of this compound (1.0 eq.), the corresponding arylboronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or Pd(dppf)Cl₂ (0.03-0.05 eq.), and a base like K₂CO₃ (2.0 eq.) or K₃PO₄ (2.0 eq.) is taken in a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 120 °C for a period of 2 to 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-aryl-3-methylpyridine 1-oxide derivative.

dot

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Synthesis of Amino Derivatives

The introduction of an amino group can be a crucial step in the synthesis of biologically active molecules. One approach involves the conversion of a boronic acid derivative to an amine.

In a flask equipped with a mechanical stirring device, 4-methylpyridine-3-boronic acid (0.2 mol), methanol (50 ml), and an ammonia source such as aqueous ammonia (1.0 mol, 28% mass concentration) are combined. A metal oxide catalyst, for instance, copper(I) oxide (0.02 mol), is added. The mixture is stirred at room temperature, and the reaction progress is monitored by TLC. After completion (typically within 2 hours), the reaction mixture is filtered. The filtrate is concentrated under reduced pressure, and the resulting solid is recrystallized from a suitable solvent like ethyl acetate to yield 3-amino-4-methylpyridine.[1]

Biological Activity of Analogues and Derivatives

Derivatives of pyridine N-oxides have been reported to exhibit a range of biological activities, including antimicrobial and antiviral properties. The introduction of different substituents on the pyridine N-oxide core can significantly modulate this activity.

Antimicrobial and Antiviral Activity

Several studies have highlighted the potential of pyridine N-oxide derivatives as antimicrobial and antiviral agents. For instance, certain pyridine N-oxide derivatives have shown inhibitory effects against human SARS coronavirus and feline infectious peritonitis coronavirus in cell culture.[2] The N-oxide moiety is often crucial for the observed biological activity.[2] The mechanism of action for some antimicrobial N-oxides may involve enzymatic reduction within the biological system.[3][4]

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data on the biological activity of some pyridine derivatives. It is important to note that the data may not be for direct analogues of this compound but for structurally related compounds, providing valuable insights for SAR studies.

Compound ClassTarget Organism/Cell LineActivity MetricValueReference
Pyridine N-oxide derivativesSARS-CoVEC₅₀1.7–4.2 mg/L[2]
Pyridine N-oxide derivativesFeline coronavirus (FIPV)EC₅₀1.7–4.2 mg/L[2]
Substituted Pyridine DerivativesS. aureus, E. faecalis, E. coli, A. baumannii, P. aeruginosaMIC31.25-62.5 µg/mL[2]
3-(Pyridine-3-yl)-2-oxazolidinone derivativesS. aureusMIC32-64 µg/mL[5]

Signaling Pathways and Mechanism of Action

The precise signaling pathways and mechanisms of action for the majority of this compound analogues are not yet fully elucidated. However, based on the broader class of N-oxide-containing compounds, some potential mechanisms can be proposed.

dot

Mechanism_of_Action compound Pyridine N-Oxide Derivative reduction Enzymatic Reduction (e.g., in hypoxic cells) compound->reduction reactive_species Generation of Reactive Species reduction->reactive_species target Cellular Target (e.g., DNA, proteins) reactive_species->target effect Biological Effect (e.g., Antimicrobial, Antiviral) target->effect

Caption: Proposed mechanism of action for some N-oxide compounds.

For some antimicrobial N-oxides, it is hypothesized that they act as prodrugs, which are enzymatically reduced in the target organism or cell to generate reactive species that can then interact with critical cellular components like DNA or proteins, leading to cell death or inhibition of replication.[3][4] This is particularly relevant for compounds that show selective activity under hypoxic conditions, as is often the case in solid tumors or bacterial biofilms. Further research is required to delineate the specific pathways modulated by analogues of this compound.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse library of analogues and derivatives with potential therapeutic applications. The synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, offer efficient routes to novel compounds. While the existing data on the biological activities of related structures are promising, further in-depth studies are necessary to fully explore the potential of this chemical scaffold. This guide provides a foundational resource for researchers to design, synthesize, and evaluate new analogues of this compound in the ongoing quest for novel and effective therapeutic agents.

References

The Strategic Role of 4-Bromo-3-methylpyridine 1-oxide in Complex Molecule Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methylpyridine 1-oxide is a heterocyclic building block of significant interest in medicinal and materials chemistry. Its unique electronic and structural features, including a reactive bromine atom for cross-coupling, a methyl group for steric and electronic tuning, and a pyridine N-oxide moiety for modulating reactivity and enabling specific transformations, make it a versatile intermediate. This guide provides an in-depth analysis of its synthesis, reactivity, and application in the development of novel chemical entities, supported by detailed experimental protocols and structured data.

Introduction

In the landscape of modern organic synthesis, the availability of functionalized heterocyclic intermediates is paramount for the efficient construction of complex molecular architectures. This compound (CAS: 10168-58-8) has emerged as a valuable scaffold, primarily serving as a precursor in the synthesis of substituted pyridines, which are core components of numerous pharmaceutical and agrochemical agents.[1][2] The presence of the N-oxide functional group activates the pyridine ring, influencing its reactivity in substitution reactions, while the bromine atom at the 4-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.[3] This document details the synthetic routes to this compound, its key chemical properties, and its strategic application as an intermediate in synthetic chemistry.

Physicochemical and Spectroscopic Data

Quantitative data for this compound and its non-oxidized precursor are summarized below. High purity, often exceeding 95-99%, is critical for its successful application in multi-step syntheses to ensure reproducibility and minimize side-product formation.[1][4]

PropertyThis compound4-Bromo-3-methylpyridine
CAS Number 10168-58-810168-00-0
Molecular Formula C₆H₆BrNOC₆H₆BrN
Molecular Weight 188.02 g/mol 172.02 g/mol
Purity >95%>96-99%
Boiling Point 341.4°C at 760 mmHg[]199-200 °C (lit.)
Density 1.56 g/cm³[]1.549 g/mL at 25 °C (lit.)
SMILES CC1=C(C=C--INVALID-LINK--[O-])Br[]Cc1cnccc1Br
InChI Key KHPKSGWJJIGDTI-UHFFFAOYSA-N[]GSQZOLXWFQQJHJ-UHFFFAOYSA-N

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via a two-step process starting from 3-methylpyridine (3-picoline). The process involves an initial N-oxidation followed by nitration and a subsequent transformation of the nitro-group to the bromo-group.

Synthesis Pathway Overview

The logical flow for the synthesis begins with the oxidation of 3-methylpyridine, followed by regioselective nitration at the 4-position, which is directed by the N-oxide group. The final step involves the substitution of the nitro group with bromine.

G cluster_0 Step 1: N-Oxidation cluster_1 Step 2: Nitration cluster_2 Step 3: Bromination A 3-Methylpyridine B 3-Methylpyridine 1-oxide A->B H₂O₂ / Acetic Acid C 3-Methyl-4-nitropyridine 1-oxide B->C H₂SO₄ / fuming HNO₃ D This compound C->D HBr / Acetic Acid (proposed) G cluster_Br C4-Position (Bromine) cluster_N_oxide N-Oxide Group main This compound suzuki Suzuki Coupling (Ar-B(OH)₂) main->suzuki Pd Catalyst, Base sonogashira Sonogashira Coupling (R-C≡CH) main->sonogashira Pd/Cu Catalyst, Base buchwald Buchwald-Hartwig (R₂NH) main->buchwald Pd Catalyst, Base deoxygenation Deoxygenation (PCl₃, PPh₃) main->deoxygenation rearrangement Ring Functionalization main->rearrangement G A 1. Reagent Assembly - Add this compound,  arylboronic acid, and base to a  Schlenk flask. B 2. Inert Atmosphere - Evacuate and backfill the flask  with an inert gas (e.g., Argon)  three times. A->B C 3. Catalyst Addition - Add Palladium catalyst (e.g., Pd(PPh₃)₄)  and solvent (e.g., Dioxane/Water)  under Argon. B->C D 4. Reaction - Heat the mixture (e.g., 90°C)  with vigorous stirring. - Monitor progress by TLC/LC-MS. C->D E 5. Work-up - Cool to room temperature. - Perform aqueous extraction. D->E F 6. Purification - Dry organic layer. - Concentrate in vacuo. - Purify by column chromatography. E->F

References

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 4-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions utilizing 4-Bromo-3-methylpyridine 1-oxide as a key building block. This versatile substrate allows for the synthesis of a wide array of 4-aryl-3-methylpyridine 1-oxide derivatives, which are valuable intermediates in the development of novel pharmaceuticals and other advanced materials.

The presence of the N-oxide functionality significantly influences the electronic properties of the pyridine ring, enhancing its reactivity and providing a handle for further chemical transformations. Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity in these coupling reactions.

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound. The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new biaryl compound and regenerate the active palladium(0) catalyst. The N-oxide group in this compound can influence the oxidative addition step and potentially coordinate with the palladium center, making the choice of appropriate reaction conditions paramount.

Data Presentation: Reaction Yields with Various Boronic Acids

The following table summarizes the expected yields for the Suzuki cross-coupling of this compound with a selection of arylboronic acids under optimized conditions. These values are based on reported yields for similar bromopyridine N-oxide substrates and serve as a guideline for reaction planning.[1]

EntryArylboronic AcidProductTypical Yield (%)
1Phenylboronic acid3-Methyl-4-phenylpyridine 1-oxide85-95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3-methylpyridine 1-oxide80-90
34-Chlorophenylboronic acid4-(4-Chlorophenyl)-3-methylpyridine 1-oxide75-85
43-Thienylboronic acid3-Methyl-4-(thiophen-3-yl)pyridine 1-oxide70-80
54-(Trifluoromethyl)phenylboronic acid3-Methyl-4-(4-(trifluoromethyl)phenyl)pyridine 1-oxide65-75

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki cross-coupling reactions with this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in Aqueous Media

This protocol is adapted from a general method for the arylation of bromopyridine N-oxides in water, offering a greener and more practical approach.[1]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.25 mol%)

  • Diisopropylamine ((i-Pr)₂NH) (2.0 equiv)

  • Deionized water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.75 mmol, 1.5 equiv), and palladium(II) acetate (0.25 mol%).

  • Solvent and Base Addition: Add deionized water (1.0 mL) followed by diisopropylamine (1.0 mmol, 2.0 equiv).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add brine (10 mL) and extract the mixture with dichloromethane (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 4-aryl-3-methylpyridine 1-oxide.

Protocol 2: Suzuki-Miyaura Coupling in an Organic Solvent System

This protocol is a more traditional approach using a dioxane/water solvent system, which can be beneficial for less water-soluble substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous and degassed 1,4-dioxane

  • Degassed deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add degassed 1,4-dioxane and deionized water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-X Ln OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Aryl-Pd(II)-Ar' Ln Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0  Regeneration Product 4-Aryl-3-methylpyridine 1-oxide (Ar-Ar') RedElim->Product ArylHalide 4-Bromo-3-methylpyridine 1-oxide (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)2) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the key steps in a typical Suzuki cross-coupling experiment.

Experimental_Workflow Start Start Setup 1. Reaction Setup (Substrates, Catalyst, Base) Start->Setup Inert 2. Inert Atmosphere (Evacuate/Backfill with N2/Ar) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent Heat 4. Heat Reaction Mixture Solvent->Heat Monitor 5. Monitor Progress (TLC, LC-MS) Heat->Monitor Workup 6. Aqueous Workup Monitor->Workup Purify 7. Column Chromatography Workup->Purify Product Pure Product Purify->Product

Caption: A generalized workflow for a Suzuki cross-coupling experiment.

References

Application Notes and Protocols for Sonogashira Coupling of 4-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, catalyzed by palladium and copper complexes, has found extensive applications in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials. Pyridine N-oxides are important building blocks in medicinal chemistry, and the introduction of an alkynyl moiety at the 4-position of a 3-methylpyridine 1-oxide scaffold can provide a valuable intermediate for the synthesis of novel drug candidates.

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 4-bromo-3-methylpyridine 1-oxide with various terminal alkynes. The information presented is based on established methodologies for the Sonogashira coupling of related pyridine derivatives and provides a starting point for reaction optimization.

Reaction Principle

The Sonogashira coupling reaction typically proceeds via a dual catalytic cycle involving a palladium(0) species and a copper(I) co-catalyst. The generally accepted mechanism involves the oxidative addition of the aryl bromide to the Pd(0) complex, followed by a transmetalation step with a copper acetylide, which is formed in situ from the terminal alkyne and the copper(I) salt in the presence of a base. The final step is a reductive elimination that yields the alkynyl-substituted product and regenerates the active Pd(0) catalyst.

Data Presentation: Representative Reaction Conditions and Yields

While specific data for the Sonogashira coupling of this compound is not extensively reported, the following table summarizes typical conditions and yields for the coupling of various bromopyridine derivatives with terminal alkynes. These examples can serve as a guide for optimizing the reaction for the target substrate.

EntryBromopyridine SubstrateAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100396
22-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100393[1]
33-BromopyridinePhenylacetylene(AllylPdCl)₂ (1.25) / P(t-Bu)₃ (2.5)NoneDABCOAcetonitrileRT1885
46-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzenePd(PPh₃)₄ (15)CuI (30)Et₃N/THFTHF/Et₃NRT1693
52,6-DibromopyridinePhenylacetylenePd(CH₃CN)₂Cl₂ (2) / cataCXium A (4)NoneCs₂CO₃2-MeTHFRT48Moderate[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Sonogashira coupling reaction of this compound with a terminal alkyne. Note: This is a generalized protocol and may require optimization for specific substrates and desired outcomes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄, or Pd(CF₃COO)₂ with a phosphine ligand) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), or piperidine) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and copper(I) iodide under an inert atmosphere of argon or nitrogen.

    • Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.

  • Addition of Reagents:

    • Add the anhydrous and degassed solvent via syringe.

    • Add the amine base via syringe.

    • Finally, add the terminal alkyne via syringe.

  • Reaction:

    • Stir the reaction mixture at room temperature or heat to the desired temperature (typically between 50-100 °C).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate (amine hydrobromide salt) is present, it can be removed by filtration.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water or a saturated aqueous solution of ammonium chloride to remove any remaining amine salts.

    • Separate the organic layer and wash it with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 4-alkynyl-3-methylpyridine 1-oxide.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the Sonogashira coupling reaction.

Sonogashira_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Schlenk Flask reagents Add this compound, Pd Catalyst, CuI start->reagents inert Evacuate & Backfill with Inert Gas (x3) reagents->inert add_solvents Add Solvent, Base, & Alkyne inert->add_solvents react Stir at RT or Heat add_solvents->react monitor Monitor by TLC/LC-MS react->monitor quench Cool & Quench monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Pure Product purify->product

Caption: General experimental workflow for the Sonogashira coupling of this compound.

Sonogashira_Catalytic_Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R¹-X) alkynyl_pd R¹-Pd(II)(C≡CR²)L₂ pd_complex->alkynyl_pd Transmetalation alkynyl_pd->pd0 Reductive Elimination product R¹-C≡C-R² alkynyl_pd->product cu_halide CuX cu_acetylide Cu-C≡C-R² cu_halide->cu_acetylide cu_acetylide->pd_complex alkyne H-C≡C-R² alkyne->cu_acetylide base Base base->cu_acetylide

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and tolerance of various functional groups.[3] These application notes provide a detailed protocol and scientific background for the Buchwald-Hartwig amination of 4-Bromo-3-methylpyridine 1-oxide, a key intermediate in the synthesis of various biologically active compounds. The presence of the pyridine N-oxide moiety introduces unique electronic properties to the substrate, which can influence the reaction conditions required for optimal coupling.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[4]

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.[5]

  • Reductive Elimination: The desired N-substituted 4-amino-3-methylpyridine 1-oxide product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[4]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and may require optimization depending on the specific amine coupling partner.[6]

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the Buchwald-Hartwig amination of this compound is not extensively reported, the following table summarizes typical conditions and representative yields for the amination of analogous bromopyridines. This data serves as a strong starting point for reaction optimization.

EntryAminePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001285-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane1101875-85
3Benzylamine[Pd(allyl)Cl]₂ (1)tBuXPhos (2)LiHMDS (1.5)THF801680-90
4PiperidinePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄ (2.0)Toluene1002470-80

Note: Yields are representative and highly dependent on the specific substrates and precise reaction conditions.

Experimental Workflow

The following diagram illustrates the general workflow for the Buchwald-Hartwig amination of this compound.

Buchwald_Hartwig_Workflow Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Pd Catalyst, Ligand, and Base in a dry Schlenk tube B Add this compound and Amine A->B C Add Anhydrous, Degassed Solvent B->C D Heat the reaction mixture under an inert atmosphere C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature and quench the reaction E->F G Extract with an organic solvent F->G H Wash with brine and dry over Na₂SO₄ G->H I Filter and concentrate in vacuo H->I J Purify the crude product by column chromatography I->J K Characterize the final product J->K

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Detailed Experimental Protocol

This protocol provides a general method for the Buchwald-Hartwig amination of this compound. Optimization of reaction parameters may be necessary for specific amine coupling partners.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, BINAP, RuPhos)

  • Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄, LiHMDS)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup:

    • In a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-6 mol%), and base (1.4-2.0 equivalents) under an inert atmosphere (e.g., argon or nitrogen).

    • Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the reaction vessel.

    • Evacuate and backfill the vessel with the inert gas three times.

    • Add the anhydrous, degassed solvent via syringe.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid base was used, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.

    • Transfer the filtrate to a separatory funnel and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-substituted 4-amino-3-methylpyridine 1-oxide.

    • Characterize the purified product by appropriate analytical methods (¹H NMR, ¹³C NMR, MS, etc.).

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle cluster_product Pd0 LₙPd(0) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Amido Palladium Amido Complex AmineCoord->Amido Base, -HB⁺X⁻ Amido->Pd0 Reductive Elimination Product Ar-NR₂ Amido->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Safety Precautions

  • The Buchwald-Hartwig amination is an air- and moisture-sensitive reaction. All manipulations should be carried out under an inert atmosphere using standard Schlenk techniques or in a glovebox.

  • All glassware should be oven-dried and cooled under an inert atmosphere before use.

  • Solvents must be anhydrous and deoxygenated.

  • Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong bases such as NaOtBu and LiHMDS are corrosive and should be handled with care.

References

Application Notes and Protocols: The Versatile Role of 4-Bromo-3-methylpyridine 1-oxide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Bromo-3-methylpyridine 1-oxide as a key building block in medicinal chemistry. This versatile scaffold offers a unique combination of reactive sites, enabling the synthesis of diverse molecular architectures for the discovery and development of novel therapeutic agents. The N-oxide moiety can enhance solubility, modulate electronic properties, and serve as a hydrogen bond acceptor, often leading to improved pharmacokinetic profiles and target engagement.[1][2]

Synthetic Applications

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, while the pyridine N-oxide can direct further functionalization or be a key pharmacophoric feature.

Synthesis of this compound

The synthesis of this compound can be achieved through the oxidation of 4-Bromo-3-methylpyridine. A general protocol is provided below, adapted from procedures for similar pyridine N-oxides.

Experimental Protocol: Oxidation of 4-Bromo-3-methylpyridine

ParameterValue
Reactants 4-Bromo-3-methylpyridine, m-Chloroperoxybenzoic acid (m-CPBA)
Solvent Dichloromethane (DCM) or Chloroform
Temperature 0 °C to room temperature
Reaction Time 2-12 hours
Work-up Aqueous sodium bisulfite and sodium bicarbonate wash, followed by extraction
Purification Column chromatography on silica gel
Typical Yield 80-95%

Detailed Methodology:

  • Dissolve 4-Bromo-3-methylpyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-Chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

G cluster_workflow Synthetic Workflow for this compound start Start: 4-Bromo-3-methylpyridine in DCM step1 Cool to 0°C start->step1 1 step2 Add m-CPBA step1->step2 2 step3 Warm to RT, Stir 2-12h step2->step3 3 step4 Quench with NaHSO3 step3->step4 4 step5 Aqueous Work-up step4->step5 5 step6 Dry and Concentrate step5->step6 6 step7 Column Chromatography step6->step7 7 end_product Product: this compound step7->end_product 8 G cluster_pathway Hypothetical Kinase Inhibition Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Derivative of this compound Inhibitor->RAF Inhibition

References

Application Notes: 4-Bromo-3-methylpyridine 1-oxide as a Versatile Building Block for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Bromo-3-methylpyridine 1-oxide is a heterocyclic building block with significant potential in pharmaceutical research and development. The presence of a bromine atom at the 4-position, a methyl group at the 3-position, and an N-oxide functionality provides a unique combination of reactive sites. The N-oxide group modulates the electronic properties of the pyridine ring, influencing its reactivity and the biological activity of its derivatives. The bromine atom serves as a versatile handle for the introduction of various molecular fragments through palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry. This document outlines the application of this compound in the synthesis of a hypothetical kinase inhibitor, demonstrating its utility for drug discovery professionals.

Key Applications in Pharmaceutical R&D

The structural motif of 3-methylpyridine 1-oxide can be found in various biologically active compounds. Its derivatives are of particular interest in the development of kinase inhibitors, which are a major class of targeted therapeutics for cancer and inflammatory diseases. The pyridine N-oxide moiety can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases. The bromine atom at the 4-position allows for the strategic introduction of larger aromatic or heteroaromatic systems, crucial for enhancing potency and selectivity.

Featured Application: Synthesis of a Hypothetical Pyridine-Based Kinase Inhibitor

This section details the synthetic route to a hypothetical kinase inhibitor, "PyridoKinib," starting from this compound. The synthesis involves a key Suzuki cross-coupling reaction to introduce an aromatic moiety, a common strategy in the synthesis of kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 4-(4-aminophenyl)-3-methylpyridine 1-oxide (Intermediate 1)

This protocol describes the Suzuki cross-coupling reaction between this compound and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

Materials:

  • This compound (1.0 eq)

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • To a dried Schlenk flask, add this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of N-(4-(3-methyl-1-oxido-pyridin-4-yl)phenyl)acrylamide (PyridoKinib)

This protocol describes the acylation of Intermediate 1 with acryloyl chloride to yield the final product, a common feature in covalent kinase inhibitors.

Materials:

  • 4-(4-aminophenyl)-3-methylpyridine 1-oxide (Intermediate 1) (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Dissolve 4-(4-aminophenyl)-3-methylpyridine 1-oxide in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add acryloyl chloride dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Summary of Reaction Yields and Product Characterization

StepProduct NameMolecular FormulaMolecular WeightYield (%)Purity (LC-MS)
14-(4-aminophenyl)-3-methylpyridine 1-oxideC₁₂H₁₂N₂O200.2478>95%
2N-(4-(3-methyl-1-oxido-pyridin-4-yl)phenyl)acrylamideC₁₅H₁₄N₂O₂254.2985>98%

Table 2: In Vitro Kinase Inhibitory Activity of PyridoKinib

Kinase TargetIC₅₀ (nM)
Target Kinase A15
Off-Target Kinase B250
Off-Target Kinase C>1000

Visualizations

G cluster_synthesis Synthesis of PyridoKinib Start This compound Intermediate 4-(4-aminophenyl)-3-methylpyridine 1-oxide Start->Intermediate Suzuki Coupling (Protocol 1) Final_Product PyridoKinib (N-(4-(3-methyl-1-oxido-pyridin-4-yl)phenyl)acrylamide) Intermediate->Final_Product Acylation (Protocol 2) G cluster_pathway Hypothetical Kinase Signaling Pathway Inhibition Receptor Receptor Tyrosine Kinase Kinase_A Target Kinase A Receptor->Kinase_A Activates Downstream_Effector Downstream Effector Kinase_A->Downstream_Effector Phosphorylates Cellular_Response Cell Proliferation & Survival Downstream_Effector->Cellular_Response Leads to PyridoKinib PyridoKinib PyridoKinib->Kinase_A Inhibits

Application Notes and Protocols for Palladium-Catalyzed Reactions of 4-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-3-methylpyridine 1-oxide as a key building block. The pyridine N-oxide moiety can influence the electronic properties of the aromatic ring, potentially impacting reaction outcomes and offering unique opportunities for the synthesis of novel compounds in medicinal chemistry and materials science. The methodologies outlined herein cover fundamental transformations such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing a robust starting point for reaction optimization and library synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures.[1]

Data Presentation: Typical Suzuki-Miyaura Coupling Conditions
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Typical Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285-95[2][3]
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692[3]
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888[3]
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[3][4]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0 equivalents)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic acid, K3PO4 B Evacuate & Backfill with Inert Gas (3x) A->B C Add Pd(PPh3)4 Catalyst B->C D Add Degassed Solvents: 1,4-Dioxane & Water C->D E Heat to 90°C with Vigorous Stirring (12 hours) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to RT & Dilute with Ethyl Acetate F->G H Wash with Water & Brine G->H I Dry, Filter & Concentrate H->I J Purify via Column Chromatography I->J K K J->K Final Product

Figure 1. Experimental workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines from aryl halides.[5][6]

Data Presentation: Typical Buchwald-Hartwig Amination Conditions
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Typical Yield (%)
1MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBu (1.4)Toluene1001890-98[2][7]
2AnilinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (2)Toluene1102475-90[2][7]
3n-ButylaminePd-G3-Xantphos (5)-DBU (2)MeCN/Toluene1401>95[8]
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure adapted for the amination of bromopyridines.[7]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • BINAP (3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol), BINAP (0.03 mmol), and NaOtBu (1.4 mmol) under an inert atmosphere.

  • Add this compound (1.0 mmol).

  • Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add anhydrous toluene (5 mL) via syringe.

  • Add the amine (1.2 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to 100 °C for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic_Cycles cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_buchwald Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L2 pd_aryl Ar-Pd(II)-X(L2) pd0->pd_aryl Oxidative Addition (Ar-X) pd_alkoxide Ar-Pd(II)-OR'(L2) pd_aryl->pd_alkoxide Base (-X-) pd_biaryl Ar-Pd(II)-Ar'(L2) pd_alkoxide->pd_biaryl Transmetalation (Ar'-B(OR)2) pd_biaryl->pd0 Reductive Elimination (Ar-Ar') pd0_b Pd(0)L2 pd_aryl_b Ar-Pd(II)-X(L2) pd0_b->pd_aryl_b Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)-X(L2)(HNR2)] pd_aryl_b->amine_complex + HNR2 pd_amido Ar-Pd(II)-NR2(L2) pd_amido->pd0_b Reductive Elimination (Ar-NR2) amine_complex->pd_amido Base (-HX) Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L2 pd_aryl Ar-Pd(II)-X(L2) pd0->pd_aryl Oxidative Addition (Ar-X) pd_alkynyl Ar-Pd(II)-C≡CR(L2) pd_aryl->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (Ar-C≡CR) cu_x CuX cu_alkynyl Cu-C≡CR cu_x->cu_alkynyl + R-C≡CH + Base cu_alkynyl->pd_aryl cu_alkynyl->cu_x

References

Application Notes and Protocols: Synthesis of Polysubstituted Pyridines Using 4-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromo-3-methylpyridine 1-oxide is a versatile heterocyclic building block for the synthesis of a wide array of polysubstituted pyridines. The presence of three key functional handles—the pyridine N-oxide, the C4-bromo substituent, and the C3-methyl group—allows for a series of selective and high-yielding transformations. The N-oxide group activates the C2 and C6 positions for nucleophilic attack and can be readily removed at a later stage. The bromine atom at the C4 position is ideal for transition-metal-catalyzed cross-coupling reactions. These application notes provide detailed protocols for leveraging this reagent in key synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and cyanation reactions, to generate diverse pyridine scaffolds valuable in pharmaceutical and materials science research.

Palladium-Catalyzed Suzuki-Miyaura Coupling for C4-Arylation

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. Using this compound, various aryl and heteroaryl groups can be introduced at the C4 position. This reaction is fundamental for synthesizing biaryl compounds, which are common motifs in pharmacologically active molecules.[1][2]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).

  • The vessel is purged with an inert gas (e.g., Argon or Nitrogen).

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.10 equiv.), to the mixture.

  • A suitable solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), is added.[1]

  • The reaction mixture is heated to 80-100 °C and stirred for 12-24 hours, with progress monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature and diluted with water.

  • The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 4-aryl-3-methylpyridine 1-oxide.

Data Presentation: Suzuki-Miyaura Coupling Reactions
EntryArylboronic AcidBaseCatalystSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidK₃PO₄Pd(PPh₃)₄Dioxane/H₂O1001288
24-Methoxyphenylboronic acidK₂CO₃Pd(PPh₃)₄Dioxane/H₂O901692
33-Fluorophenylboronic acidCs₂CO₃Pd(dppf)Cl₂Dioxane1001485
4Thiophen-2-ylboronic acidNa₂CO₃Pd(PPh₃)₄Ethanol/H₂O802478

Yields are representative for Suzuki coupling reactions of bromopyridine derivatives and may vary for the specific substrate.

Visualization: Suzuki Coupling Workflow

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) catalyst Add Catalyst: - Pd(PPh₃)₄ reagents->catalyst solvent Add Degassed Solvent: - Dioxane/H₂O catalyst->solvent heating Heat & Stir (80-100°C, 12-24h) under Inert Atmosphere solvent->heating extraction Aqueous Workup & Extraction heating->extraction purification Column Chromatography extraction->purification product Final Product purification->product

Caption: Workflow for Suzuki-Miyaura C4-arylation.

Palladium-Catalyzed Buchwald-Hartwig Amination for C4-Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[3][4] This reaction is a cornerstone of medicinal chemistry for synthesizing arylamines, which are prevalent in drug candidates.[5]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and a phosphine ligand (e.g., Xantphos, 0.08 equiv.) to a dry reaction tube.

  • Add a strong base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4 equiv.).

  • Add the desired amine (1.2 equiv.) to the tube.

  • Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

  • Seal the tube and heat the mixture to 80-110 °C for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure. The resulting crude material is purified by silica gel chromatography to afford the 4-amino-3-methylpyridine 1-oxide product.

Data Presentation: Buchwald-Hartwig Amination Reactions
EntryAmineBaseLigandCatalystTemp (°C)Yield (%)
1MorpholineNaOtBuXantphosPd₂(dba)₃10095
2AnilineCs₂CO₃BINAPPd(OAc)₂11082
3BenzylamineNaOtButBuXPhosPd₂(dba)₃9088
4PiperidineK₃PO₄DavePhosPd(OAc)₂10090

Yields are representative for Buchwald-Hartwig amination of bromo-heterocycles and may vary for the specific substrate.[6]

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add Ar-Br pd_complex L₂Pd(II)(Ar)Br ox_add->pd_complex amine_coord Amine Coordination pd_complex->amine_coord HNR¹R², Base amide_complex L₂Pd(II)(Ar)(NR¹R²) amine_coord->amide_complex red_elim Reductive Elimination amide_complex->red_elim red_elim->pd0 product Ar-NR¹R² red_elim->product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Cyanation of the Pyridine Ring

The introduction of a nitrile (cyano) group is a valuable transformation in organic synthesis, as nitriles can be converted into various other functional groups, including amines, carboxylic acids, and amides. For pyridine N-oxides, cyanation can be directed to the C2 position.

Experimental Protocol: C2-Cyanation using Trimethylsilyl Cyanide (TMSCN)
  • Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or acetonitrile.

  • Add an activating agent, such as dimethylcarbamoyl chloride (1.2 equiv.), to the solution at room temperature.

  • Add trimethylsilyl cyanide (TMSCN) (1.5 equiv.) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.[7]

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to obtain 4-bromo-2-cyano-3-methylpyridine. Note that this reaction typically results in the deoxygenation of the N-oxide.[7]

Data Presentation: Cyanation Reaction Conditions
EntryCyanating AgentActivating Agent/SolventProductYield (%)
1TMSCNDimethylcarbamoyl Chloride / CH₃CN4-Bromo-2-cyano-3-methylpyridine~70-80
2KCNBenzoyl Chloride / CH₃CN4-Bromo-2-cyano-3-methylpyridine~60-70

Yields are estimated based on similar cyanation reactions of pyridine N-oxides.[8]

Strategic Utility of the N-Oxide Group

The pyridine N-oxide is not just a passive functional group; it is a strategic tool for directing reactivity and can be removed when no longer needed.

  • Activation: It activates the C2 and C6 positions towards nucleophilic substitution and C-H functionalization.

  • Protection/Modification of Electronics: It alters the electron density of the pyridine ring, influencing the regioselectivity of other reactions.

  • Traceless Removal: The N-oxide can be efficiently removed (deoxygenated) to yield the parent pyridine. A common method involves using PCl₃ or PPh₃ in a solvent like chloroform or acetonitrile at reflux.

Visualization: Synthetic Pathways from this compound

Synthetic_Pathways cluster_c4 C4-Functionalization cluster_c2 C2-Functionalization start This compound suzuki 4-Aryl-3-methylpyridine 1-oxide start->suzuki Suzuki Coupling buchwald 4-Amino-3-methylpyridine 1-oxide start->buchwald Buchwald-Hartwig cyanation 4-Bromo-2-cyano-3-methylpyridine start->cyanation Cyanation (TMSCN) deoxygenation Deoxygenation (PCl₃) suzuki->deoxygenation buchwald->deoxygenation final_product Polysubstituted Pyridine cyanation->final_product Further Coupling deoxygenation->final_product

Caption: Synthetic utility of this compound.

References

Application of 4-Bromo-3-methylpyridine 1-oxide in Agrochemical Synthesis: A Theoretical Framework

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite a comprehensive search of scientific literature and patent databases, no specific, publicly documented application of 4-Bromo-3-methylpyridine 1-oxide in the synthesis of a named agrochemical with a detailed experimental protocol has been identified. The following application notes and protocols are based on the known reactivity of similar chemical structures and represent a theoretical framework for its potential use in agrochemical research and development.

Application Notes

This compound is a heterocyclic compound with significant potential as a versatile intermediate in the synthesis of novel agrochemicals. Its chemical structure, featuring a pyridine N-oxide moiety, a bromine atom at the 4-position, and a methyl group at the 3-position, offers several strategic advantages for the construction of complex, biologically active molecules.

The pyridine ring is a common scaffold in a variety of commercial herbicides, insecticides, and fungicides, suggesting that derivatives of this compound could exhibit useful agrochemical properties. The N-oxide functional group activates the pyridine ring, particularly at the 4-position, making the bromine atom a good leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide range of functional groups that can be tailored to interact with specific biological targets in pests, weeds, or fungi.

Furthermore, the bromine atom can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures often required for high efficacy and selectivity in modern agrochemicals. The methyl group at the 3-position can influence the steric and electronic properties of the molecule, potentially enhancing its biological activity or modifying its metabolic stability in the environment.

Hypothetical Application: Synthesis of a Pyridinecarboxamide Precursor

To illustrate the potential utility of this compound, a hypothetical synthesis of a precursor for a pyridinecarboxamide-type fungicide is presented below. Pyridinecarboxamides are a known class of fungicides that inhibit the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi.

Reaction Scheme

The proposed synthesis involves a nucleophilic aromatic substitution reaction where the bromo group at the 4-position of this compound is displaced by an aniline derivative. The resulting product can then be deoxygenated to the corresponding pyridine, which can be further functionalized to yield a final agrochemical product.

G cluster_reactants Reactants cluster_product Product This compound 4-(2,6-dichloroanilino)-3-methylpyridine 1-oxide This compound->4-(2,6-dichloroanilino)-3-methylpyridine 1-oxide + 2,6-dichloroaniline K2CO3, DMF 120 °C 2,6-dichloroaniline

Caption: Hypothetical reaction scheme for the synthesis of a pyridinecarboxamide precursor.

Experimental Workflow

G start Start reactants Combine Reactants: - this compound - 2,6-dichloroaniline - K2CO3 - DMF start->reactants heating Heat Reaction Mixture (120 °C, 12 h) reactants->heating workup Aqueous Workup: - Cool to RT - Add Water - Extract with Ethyl Acetate heating->workup purification Purification: - Dry Organic Layer (Na2SO4) - Concentrate in vacuo - Column Chromatography workup->purification product Isolate Product: 4-(2,6-dichloroanilino)- 3-methylpyridine 1-oxide purification->product

Caption: Experimental workflow for the hypothetical synthesis.

Protocols

Synthesis of 4-(2,6-dichloroanilino)-3-methylpyridine 1-oxide

Materials:

  • This compound

  • 2,6-dichloroaniline

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Deionized water

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), 2,6-dichloroaniline (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF (20 mL) to the flask.

  • Heat the reaction mixture to 120 °C with stirring and maintain this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 100 mL of deionized water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-(2,6-dichloroanilino)-3-methylpyridine 1-oxide.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative data for the synthesis of 4-(2,6-dichloroanilino)-3-methylpyridine 1-oxide.

ParameterValue
Reactants
This compound2.05 g (10 mmol)
2,6-dichloroaniline1.78 g (11 mmol)
Potassium Carbonate2.76 g (20 mmol)
DMF (solvent)20 mL
Reaction Conditions
Temperature120 °C
Time12 hours
Product
Product Name4-(2,6-dichloroanilino)-3-methylpyridine 1-oxide
Theoretical Yield2.85 g
Actual Yield2.28 g
Yield (%)80%
Purity (by HPLC)>98%

Potential Synthetic Pathways

The synthesized intermediate, 4-(2,6-dichloroanilino)-3-methylpyridine 1-oxide, can be further elaborated to generate a range of potential agrochemical candidates. The diagram below illustrates some of these potential transformations.

G start This compound intermediate 4-(substituted)-3-methylpyridine 1-oxide start->intermediate Nucleophilic Substitution or Cross-Coupling deoxygenation Deoxygenation (e.g., PCl3) intermediate->deoxygenation final_product_n_oxide Agrochemical Candidate (N-oxide derivative) intermediate->final_product_n_oxide Direct Use functionalization Further Functionalization deoxygenation->functionalization final_product_pyridine Agrochemical Candidate (Pyridine derivative) functionalization->final_product_pyridine

Caption: Potential synthetic pathways from this compound.

Protocol for the reduction of the N-oxide in 4-Bromo-3-methylpyridine 1-oxide derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The reduction of pyridine N-oxides is a crucial transformation in organic synthesis, allowing for the generation of the corresponding pyridine derivatives which are prevalent scaffolds in pharmaceuticals and agrochemicals. The N-oxide group is often introduced to facilitate electrophilic substitution on the pyridine ring and is subsequently removed. This document provides detailed protocols for the deoxygenation of 4-Bromo-3-methylpyridine 1-oxide derivatives. The presence of a bromine atom on the pyridine ring necessitates the use of chemoselective reduction methods to avoid undesired dehalogenation.

Several methods are available for this transformation, each with its own advantages in terms of yield, selectivity, and reaction conditions. Common reducing agents include phosphorus trichloride (PCl₃), catalytic hydrogenation systems, and iron-based reagents. The choice of method will depend on the specific substrate, the presence of other functional groups, and the desired scale of the reaction.

Key Considerations for Method Selection:

  • Chemoselectivity: The primary challenge in the reduction of this compound is to selectively remove the N-oxide group without affecting the C-Br bond. Catalytic hydrogenation, for instance, can sometimes lead to dehalogenation depending on the catalyst and conditions used.

  • Reaction Conditions: The protocols outlined below range from mild conditions using iron powder to reactions requiring specific handling of reagents like phosphorus trichloride.

  • Work-up and Purification: The choice of reagents will influence the complexity of the work-up procedure to isolate the pure product.

The following sections provide a comparative summary of different reduction methods and detailed experimental protocols for their implementation.

Quantitative Data Summary

The following table summarizes quantitative data for the reduction of various substituted pyridine N-oxides, providing a comparative overview of different methodologies. While specific data for this compound is limited in the literature, the presented data for structurally related compounds offer valuable insights for selecting an appropriate protocol.

SubstrateReducing Agent/CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-Nitropyridine-N-oxideFe/CH₃COOHAcetic AcidRefluxN/AQuantitative[1]
4-Chloropyridine N-oxideSO₂1,4-DioxaneN/AN/AN/A[2]
2-Methyl-4-chloropyridine N-oxideSO₂1,4-DioxaneN/AN/A41[2]
Pyridine N-oxide derivatives[Pd(OAc)₂]/dppf, Et₃NMeCN140-160N/AHigh[3]
2-Benzylpyridine N-oxidePCl₃ (2 equiv)Toluene250.5N/A[4]
Pyridine N-oxidesFe powder/H₂O-CO₂N/AN/AN/AHigh[5]
Pyridine N-oxideRe-3 catalyst/DIPEACD₃CN203482

Experimental Workflow

The general workflow for the reduction of this compound is depicted below. This involves reaction setup, monitoring, work-up, and purification of the final product.

G cluster_0 Reaction Setup cluster_1 Reaction Monitoring cluster_2 Work-up cluster_3 Purification A Dissolve 4-Bromo-3-methylpyridine 1-oxide in appropriate solvent B Add reducing agent/ catalyst under inert atmosphere A->B C Heat to desired temperature B->C D Monitor reaction progress by TLC or LC-MS C->D E Quench the reaction D->E F Extract with organic solvent E->F G Wash organic layer F->G H Dry and concentrate G->H I Purify by column chromatography or distillation H->I J Characterize the product (NMR, MS) I->J

Caption: General experimental workflow for the reduction of this compound.

Experimental Protocols

Protocol 1: Reduction with Phosphorus Trichloride (PCl₃)

This method is often efficient and proceeds under mild conditions, offering good chemoselectivity.

Materials:

  • This compound

  • Phosphorus trichloride (PCl₃)

  • Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus trichloride (1.1 - 1.5 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by distillation to afford the desired 4-Bromo-3-methylpyridine.

Protocol 2: Reduction with Iron Powder and Ammonium Chloride

This method utilizes inexpensive and readily available reagents and is generally considered a green and chemoselective option.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Celite®

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), iron powder (5.0 - 10.0 eq), and ammonium chloride (5.0 - 10.0 eq).

  • Add a mixture of ethanol and water (e.g., 4:1 v/v) as the solvent.

  • Heat the reaction mixture to reflux (typically 70-80 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 3: Catalytic Transfer Hydrogenation

This method avoids the use of high-pressure hydrogen gas by using a hydrogen donor, making it more accessible in a standard laboratory setting. Care must be taken to select conditions that minimize dehalogenation.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate (HCOONH₄) or Sodium hypophosphite (NaH₂PO₂)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Celite®

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in methanol or ethanol.

  • To this solution, add 10% Pd/C (5-10 mol%).

  • Add ammonium formate (3.0 - 5.0 eq) in portions to the reaction mixture. The reaction is often exothermic.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting material, key intermediates (where applicable), and the final product in a typical reduction of a pyridine N-oxide.

G Start This compound Intermediate Activated N-oxide or Radical Intermediate (transient) Start->Intermediate Activation/Electron Transfer ReducingAgent Reducing Agent (e.g., PCl3, Fe, H2/Pd) ReducingAgent->Intermediate Product 4-Bromo-3-methylpyridine Intermediate->Product Oxygen Atom Transfer Byproduct Oxidized Reducing Agent (e.g., POCl3, Fe oxides) Intermediate->Byproduct

References

Application Notes and Protocols for Direct Radiofluorination of Pyridine N-Oxides in PET Imaging Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful molecular imaging technique that provides non-invasive, quantitative insights into physiological, biochemical, and pharmacological processes in vivo. The development of novel PET imaging agents, or radiotracers, is crucial for advancing our understanding of disease mechanisms and for improving diagnostic accuracy. The incorporation of fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with favorable decay characteristics (t½ = 109.8 min), into biologically active molecules is a cornerstone of PET tracer development.

Pyridine moieties are prevalent in a vast number of pharmaceuticals and bioactive molecules, making them attractive scaffolds for the development of PET tracers. However, the direct radiofluorination of the electron-rich pyridine ring can be challenging. The use of pyridine N-oxides as precursors offers a versatile and efficient strategy to overcome these challenges, enabling the regioselective introduction of [¹⁸F]fluoride to synthesize PET imaging agents. This document provides detailed application notes and protocols for two key methods of direct radiofluorination of pyridine N-oxides.

Method 1: Direct Nucleophilic Substitution of Activated Pyridine N-Oxides

This method is particularly effective for the synthesis of meta-substituted fluoropyridines, which are often difficult to prepare using conventional methods. The N-oxide group activates the pyridine ring towards nucleophilic attack, facilitating the displacement of a suitable leaving group by [¹⁸F]fluoride. A notable application of this method is the synthesis of [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), a PET tracer for imaging demyelination by targeting voltage-gated potassium channels.[1][2][3]

Experimental Protocol: Radiosynthesis of [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP)

This two-step protocol involves the radiofluorination of a precursor followed by reduction.

Step 1: Radiofluorination of 3-bromo-4-nitropyridine N-oxide

  • [¹⁸F]Fluoride Production and Preparation:

    • Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

    • Trap the aqueous [¹⁸F]fluoride on a strong anion exchange cartridge (e.g., QMA-light).

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of tetrabutylammonium bicarbonate (TBA-HCO₃) to prepare [¹⁸F]TBAF.[4]

  • Radiofluorination Reaction:

    • To the dried [¹⁸F]TBAF, add a solution of the precursor, 3-bromo-4-nitropyridine N-oxide, in dimethyl sulfoxide (DMSO).

    • Allow the reaction to proceed at room temperature for approximately 15 minutes.[4]

    • The reaction produces [¹⁸F]3-fluoro-4-nitropyridine N-oxide.[4]

Step 2: Reduction to [¹⁸F]3-fluoro-4-aminopyridine

  • Hydrogenation:

    • The crude reaction mixture containing [¹⁸F]3-fluoro-4-nitropyridine N-oxide is subjected to catalytic hydrogenation.

    • Use 10% Palladium on carbon (Pd/C) as the catalyst in methanol (MeOH) under a hydrogen atmosphere (1 atm) for about 10 minutes at room temperature.[4]

  • Purification:

    • Purify the final product, [¹⁸F]3-fluoro-4-aminopyridine, using semi-preparative High-Performance Liquid Chromatography (HPLC).

Quantitative Data
ParameterValueReference
Precursor3-bromo-4-nitropyridine N-oxide[4]
Radiochemical Yield (Fluorination)10.4% (average)[4]
Reaction Time (Fluorination)15 minutes[4]
Reaction Temperature (Fluorination)Room Temperature[4]
Radiochemical Yield (Overall, uncorrected)5-15%[5]
Total Synthesis Time~90 minutes[5]
Specific Activity37-148 GBq/μmol (EOS)[5]

Experimental Workflow

G cluster_prep [¹⁸F]Fluoride Preparation cluster_synthesis Radiosynthesis cluster_purification Purification & QC F18_prod [¹⁸F]Fluoride Production (Cyclotron) QMA Trapping on QMA Cartridge F18_prod->QMA Elution Elution with TBA-HCO₃ to form [¹⁸F]TBAF QMA->Elution Precursor Add 3-bromo-4-nitropyridine N-oxide in DMSO Elution->Precursor Fluorination Radiofluorination (Room Temp, 15 min) Precursor->Fluorination Reduction Catalytic Hydrogenation (H₂, Pd/C) Fluorination->Reduction HPLC Semi-preparative HPLC Reduction->HPLC QC Quality Control HPLC->QC Final [¹⁸F]3F4AP QC->Final

Workflow for the synthesis of [¹⁸F]3F4AP.
Biological Target and Signaling Pathway

[¹⁸F]3F4AP targets voltage-gated potassium channels (Kv) that become exposed on demyelinated axons. In healthy neurons, these channels are typically located under the myelin sheath. In demyelinating diseases such as multiple sclerosis, the loss of myelin exposes these channels. By binding to these exposed channels, [¹⁸F]3F4AP allows for the visualization and quantification of demyelination.

G cluster_healthy Healthy Neuron cluster_demyelinated Demyelinated Neuron axon_h Axon myelin Myelin Sheath axon_h->myelin kv_channel_h Kv Channels (Covered) myelin->kv_channel_h axon_d Axon myelin_loss Myelin Loss axon_d->myelin_loss kv_channel_d Exposed Kv Channels axon_d->kv_channel_d PET PET Signal kv_channel_d->PET Detection F3F4AP [¹⁸F]3F4AP F3F4AP->kv_channel_d Binding disease Demyelinating Disease (e.g., Multiple Sclerosis) disease->myelin_loss

Targeting of exposed Kv channels by [¹⁸F]3F4AP.

Method 2: Two-Step Radiofluorination via 2-Pyridyltrialkylammonium Salts

This method provides a regioselective route to 2-[¹⁸F]fluoropyridines. It involves the conversion of a pyridine N-oxide to a stable 2-pyridyltrialkylammonium salt intermediate, which then serves as an excellent precursor for nucleophilic [¹⁸F]fluorination. This approach has been successfully applied to the synthesis of [¹⁸F]AV-1451 ([¹⁸F]T807), a PET tracer for imaging tau protein aggregates in neurodegenerative diseases like Alzheimer's disease.

Experimental Protocol: Radiosynthesis of [¹⁸F]AV-1451

This protocol is often automated using a synthesis module (e.g., GE TRACERLab FXFN).

  • [¹⁸F]Fluoride Preparation:

    • Produce [¹⁸F]fluoride as described in Method 1.

    • Trap [¹⁸F]fluoride on a QMA cartridge.

    • Elute the [¹⁸F]fluoride into the reaction vessel with a solution of potassium carbonate (K₂CO₃).

    • Add Kryptofix 2.2.2 (K₂.₂.₂) and azeotropically dry the [¹⁸F]fluoride/K₂.₂.₂ complex by heating under vacuum.[6]

  • Radiofluorination Reaction:

    • Add a solution of the N-Boc protected trimethylammonium precursor in DMSO to the dried K[¹⁸F]F-K₂.₂.₂ complex.

    • Heat the reaction mixture at 110-130°C for 5-10 minutes.[6]

  • Deprotection:

    • Cool the reaction mixture and add an acidic solution (e.g., HCl) to remove the Boc protecting group.

  • Purification and Formulation:

    • Dilute the reaction mixture with HPLC mobile phase and purify the [¹⁸F]AV-1451 using semi-preparative HPLC.

    • The collected fraction is then typically passed through a solid-phase extraction cartridge (e.g., C18) for reformulation into a sterile, injectable solution.

Quantitative Data
ParameterValueReference
PrecursorN-Boc protected trimethylammonium salt[6]
Radiochemical Yield (decay-corrected)24%[7]
Radiochemical Yield (non-decay-corrected)202 ± 57 mCi per synthesis[6][8]
Reaction Time (Fluorination)10 minutes[6]
Reaction Temperature (Fluorination)130°C[6]
Total Synthesis Time~57 minutes
Radiochemical Purity>98%[6][8]
Specific Activity2521 ± 623 Ci/mmol[6][8]

Experimental Workflow

G cluster_prep [¹⁸F]Fluoride Preparation cluster_synthesis Radiosynthesis cluster_purification Purification & Formulation F18_prod [¹⁸F]Fluoride Production QMA Trapping on QMA Cartridge F18_prod->QMA Elution Elution with K₂CO₃ QMA->Elution Drying Azeotropic Drying with K₂.₂.₂ Elution->Drying Precursor Add Trimethylammonium Precursor in DMSO Drying->Precursor Fluorination Radiofluorination (130°C, 10 min) Precursor->Fluorination Deprotection Boc Deprotection (Acidic Hydrolysis) Fluorination->Deprotection HPLC Semi-preparative HPLC Deprotection->HPLC SPE Solid-Phase Extraction (Formulation) HPLC->SPE QC Quality Control SPE->QC Final [¹⁸F]AV-1451 QC->Final

Workflow for the synthesis of [¹⁸F]AV-1451.
Biological Target and Signaling Pathway

[¹⁸F]AV-1451 is a PET tracer that binds with high affinity and selectivity to paired helical filaments (PHFs) of hyperphosphorylated tau protein, which are the primary component of neurofibrillary tangles (NFTs) in Alzheimer's disease and other tauopathies.[9][10] The accumulation of these tau aggregates is a key pathological hallmark and is closely associated with neurodegeneration and cognitive decline.

G cluster_healthy Healthy Neuron cluster_diseased Diseased Neuron (Alzheimer's) microtubule_h Stable Microtubules tau_h Soluble Tau Protein tau_h->microtubule_h Stabilizes hyperphos Hyperphosphorylation tau_h->hyperphos tau_p Hyperphosphorylated Tau hyperphos->tau_p phf Paired Helical Filaments (PHFs) tau_p->phf Aggregation nft Neurofibrillary Tangles (NFTs) phf->nft PET PET Signal phf->PET Detection degeneration Neurodegeneration nft->degeneration AV1451 [¹⁸F]AV-1451 AV1451->phf Binding

Targeting of Tau pathology by [¹⁸F]AV-1451.

Quality Control

For any PET radiotracer intended for human use, stringent quality control (QC) is mandatory to ensure its safety and efficacy. QC tests are performed on the final product according to pharmacopeia monographs (e.g., USP, EP) and regulatory guidelines.

QC TestSpecification
Appearance Clear, colorless solution, free of particulates
pH Typically between 4.5 and 7.5
Radiochemical Purity ≥ 95% (determined by radio-HPLC/TLC)
Radionuclidic Identity Confirmed by half-life measurement (105-115 min)
Radionuclidic Purity ≥ 99.5% (gamma-ray spectroscopy)
Residual Solvents Below specified limits (e.g., for Ethanol, Acetonitrile, DMSO)
Bacterial Endotoxins Below specified limits (LAL test)
Sterility Must be sterile
Filter Integrity Test Pass

Conclusion

The direct radiofluorination of pyridine N-oxides represents a significant advancement in the synthesis of [¹⁸F]-labeled PET imaging agents. These methods provide efficient and regioselective access to fluorinated pyridines, enabling the development of novel tracers for a wide range of biological targets. The protocols and data presented herein offer a comprehensive guide for researchers and drug development professionals to implement these valuable techniques in their own laboratories for the advancement of molecular imaging and radiopharmaceutical sciences.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Suzuki-Miyaura cross-coupling yield with 4-Bromo-3-methylpyridine 1-oxide.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Yield of the Desired Coupled Product

Question: My Suzuki coupling reaction with this compound is resulting in a low yield or no product at all. What are the common causes and how can I address them?

Answer: Low yields in the Suzuki coupling of pyridine N-oxide derivatives can stem from several factors, primarily related to catalyst deactivation and suboptimal reaction conditions. The nitrogen of the pyridine ring can coordinate with the palladium catalyst, leading to inactive species.[1][2][3] Here are key areas to troubleshoot:

  • Catalyst and Ligand Selection: The choice of the palladium source and ligand is critical. While various palladium sources like Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ can be effective, the ligand plays a crucial role in stabilizing the catalyst and facilitating the reaction.[2][4] For heteroaryl substrates, bulky, electron-rich phosphine ligands such as SPhos and XPhos are often recommended to shield the palladium center and prevent catalyst inhibition.[1][3][5] In some cases, a ligand-free protocol in water has been shown to be highly efficient for the arylation of pyridine N-oxides.[4]

  • Base Selection: The base is essential for the transmetalation step, which is often the rate-determining step in the catalytic cycle.[6] The strength and solubility of the base can significantly impact the reaction's success. Common inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are often effective.[1][2][7] It is crucial that the base is anhydrous and finely ground to ensure its reactivity.[1]

  • Solvent Choice: A mixture of an organic solvent and water is frequently optimal for Suzuki couplings of bromopyridines.[8] This is because the inorganic base has better solubility in the aqueous phase, while the organic substrate and catalyst are in the organic phase.[8] Common solvent systems include dioxane/water, toluene/water, and THF/water.[2][8][9] The choice of solvent can also influence the rate of side reactions.[8][10]

  • Reaction Temperature: Insufficient thermal energy can lead to a sluggish reaction. Cautiously increasing the reaction temperature, typically in the range of 80-110 °C, can improve the reaction rate and overall conversion.[2]

Issue 2: Significant Formation of Byproducts

Question: I am observing significant byproduct formation, such as homocoupling of the boronic acid and/or debromination of my this compound. How can I minimize these side reactions?

Answer: The formation of byproducts is a common challenge in Suzuki coupling reactions. Here's how to address them:

  • Homocoupling of Boronic Acid: This side reaction, where two boronic acid molecules couple, is often caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[1][2] To minimize homocoupling:

    • Thoroughly Degas Solvents: It is imperative to remove dissolved oxygen from your solvents. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.[1][2]

    • Maintain an Inert Atmosphere: Ensure your reaction is set up under a positive pressure of an inert gas throughout the entire process.[1]

    • Control Reagent Stoichiometry: While a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) is common, a large excess can favor homocoupling.[1]

  • Debromination (Protodeboronation): The replacement of the bromine atom with a hydrogen atom can occur, especially in the presence of water.[1][2] To mitigate this:

    • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents and reagents.[1][5]

    • Consider Boronic Esters: Boronic esters, such as pinacol esters, are often more stable than their corresponding boronic acids and can be less prone to protodeboronation.[2]

Issue 3: Reaction Not Going to Completion

Question: My reaction stalls, and I'm left with a significant amount of unreacted this compound. What should I try?

Answer: Incomplete conversion can be due to several factors:

  • Insufficient Base Strength or Solubility: The chosen base may not be strong enough or sufficiently soluble to effectively promote the transmetalation step.[2][7] Consider screening stronger bases like K₃PO₄ or Cs₂CO₃, or switching to a solvent system that better solubilizes the base.[2]

  • Catalyst Inactivation: The palladium catalyst can become deactivated over the course of the reaction. Ensure rigorous exclusion of oxygen and consider using a more robust pre-catalyst.[1][2] Increasing the catalyst loading may also be beneficial.[3]

  • Poor Reagent Solubility: If your starting materials are not fully dissolved, the reaction will be slow or incomplete.[2][3] Experiment with different solvent systems to improve solubility.[3]

Frequently Asked Questions (FAQs)

Q1: What is the general role of the N-oxide in the Suzuki coupling reaction?

A1: The N-oxide group in this compound can influence the electronic properties of the pyridine ring, potentially affecting its reactivity in the Suzuki coupling. Pyridine N-oxides can be used as stable replacements for potentially problematic 2-metalla-pyridines.[11] The N-oxide can be readily reduced to the corresponding pyridine after the coupling reaction.[11]

Q2: Can I run the Suzuki coupling of this compound under air?

A2: It is strongly discouraged to run Suzuki coupling reactions open to the air. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state.[1] The presence of oxygen also promotes the undesirable homocoupling of the boronic acid, which will lower the yield of your desired product.[1][2] For reproducible and high-yielding results, the reaction should always be carried out under an inert atmosphere (e.g., nitrogen or argon).[1][2]

Q3: Which palladium catalyst is the best starting point for this reaction?

A3: There is no single "best" catalyst for all Suzuki reactions, as the optimal choice depends on the specific substrates. However, for challenging substrates like substituted pyridines, catalyst systems employing bulky, electron-rich phosphine ligands are a good starting point.[1][3] Pre-formed palladium complexes with these ligands, often referred to as Buchwald precatalysts, are also highly effective.[2] For pyridine N-oxides, ligand-free systems with Pd(OAc)₂ in water have also shown excellent results and offer a simpler setup.[4]

Q4: How do I choose the right base for my reaction?

A4: The choice of base is critical and often requires screening. Inorganic bases are commonly used in Suzuki couplings.[6][7]

  • Potassium Carbonate (K₂CO₃): A common and cost-effective choice that is effective in many cases.[2]

  • Potassium Phosphate (K₃PO₄): A stronger base that can be very effective, particularly for less reactive substrates.[2][7]

  • Cesium Carbonate (Cs₂CO₃): Often provides higher yields but is more expensive.[2]

The solubility of the base is also a key factor, which is why aqueous mixtures are often used with inorganic bases.[8]

Data Presentation

The following tables summarize reaction conditions for Suzuki coupling reactions of analogous bromopyridine and bromopyridine N-oxide substrates. This data can serve as a starting point for optimizing your reaction with this compound.

Table 1: Effect of Palladium Source on the Cross-Coupling of 2-Bromopyridine N-oxide with Phenylboronic Acid

EntryPalladium SourceYield (%)
1Pd(OAc)₂95
2Pd₂(dba)₃94
3PdCl₂96
4PdCl₂(CH₃CN)₂65
5Pd/Ctrace

Reaction conditions: 2-bromopyridine N-oxide, phenylboronic acid, Pd catalyst, (i-Pr)₂NH, water, 100°C. Data adapted from a study on 2-bromopyridine N-oxide.[4]

Table 2: Comparison of Bases for Suzuki Coupling of Bromopyridine Derivatives

BaseSolventTypical Yield (%)Notes
K₂CO₃Toluene/H₂OModerate to HighA common and cost-effective choice.[2]
Cs₂CO₃DioxaneHigh to ExcellentOften provides higher yields but is more expensive.[2]
K₃PO₄THF/H₂OHigh to ExcellentA strong base that can be very effective for less reactive substrates.[2]
Na₂CO₃DMFModerate to HighDMF can aid in the solubility of starting materials.[2]

This table provides a general comparison for bromopyridine derivatives and yields are substrate-dependent.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound:

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.

  • Reaction Setup: In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₂CO₃, 2.0-3.0 eq.).[2]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.[12]

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.[2][9]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if separate, the ligand.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Both R¹-Pd(II)L_n-R² Transmetalation->PdII_Both RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ (Arylboronic acid) Boronate [R²-B(OR)₂(Base)]⁻ BoronicAcid->Boronate Base Base Base->Boronate Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Product CheckCatalyst Issue: Catalyst/Ligand? Start->CheckCatalyst CheckBase Issue: Base? CheckCatalyst->CheckBase No Sol_Catalyst Solution: - Use bulky, electron-rich ligand (e.g., SPhos) - Screen different Pd sources - Increase catalyst loading CheckCatalyst->Sol_Catalyst Yes CheckSolvent Issue: Solvent/Temp? CheckBase->CheckSolvent No Sol_Base Solution: - Screen stronger bases (K₃PO₄, Cs₂CO₃) - Ensure base is anhydrous and finely ground CheckBase->Sol_Base Yes CheckPurity Issue: Reagent Purity/ Inert Atmosphere? CheckSolvent->CheckPurity No Sol_Solvent Solution: - Screen different solvent systems (e.g., Dioxane/H₂O) - Increase reaction temperature CheckSolvent->Sol_Solvent Yes Sol_Purity Solution: - Thoroughly degas solvents - Use anhydrous reagents/solvents - Maintain inert atmosphere CheckPurity->Sol_Purity Yes Success Improved Yield Sol_Catalyst->Success Sol_Base->Success Sol_Solvent->Success Sol_Purity->Success

References

Technical Support Center: 4-Bromo-3-methylpyridine 1-oxide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical synthesis and modifications involving 4-Bromo-3-methylpyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side reactions observed with this compound?

A1: The most prevalent side reactions include decomposition of the N-oxide, hydrodebromination (loss of bromine), and formation of isomeric byproducts during substitution reactions. In the context of cross-coupling reactions, homo-coupling of starting materials can also be a significant issue.

Q2: How does the N-oxide group influence the reactivity and potential for side reactions?

A2: The N-oxide group is strongly electron-withdrawing, which activates the pyridine ring towards nucleophilic aromatic substitution. However, the N-oxide functionality can be sensitive to reaction conditions, particularly elevated temperatures and the presence of strong acids or reducing agents, which can lead to its decomposition or reduction.

Q3: What are the best practices for storing this compound to minimize degradation?

A3: To ensure stability, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Exposure to moisture, light, and air should be minimized to prevent decomposition.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material in Cross-Coupling Reactions
Potential Cause Recommended Solution
Catalyst Inactivity Use a fresh batch of palladium catalyst. Consider a more active pre-catalyst. Incrementally increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).
Inappropriate Ligand For Suzuki-Miyaura reactions, consider bulky, electron-rich phosphine ligands. For Buchwald-Hartwig amination, ligands such as BINAP or DPPF can be effective.[1] It is often necessary to screen a panel of ligands.
Insufficient Base Strength The choice of base is critical. For Suzuki-Miyaura, common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. For Buchwald-Hartwig amination, stronger bases like NaOtBu or LHMDS are often required. Ensure the base is finely powdered and anhydrous.
Poor Solubility If reagents are not fully dissolved, the reaction will be slow or incomplete. Try a different solvent system (e.g., dioxane/water, toluene) or gently heat the reaction mixture to improve solubility.
Issue 2: Formation of Significant Side Products
Observed Side Product Potential Cause Recommended Solution
3-Methylpyridine 1-oxide (Hydrodebromination) Presence of a hydrogen source (e.g., protic solvent, water) and a reducing agent (e.g., phosphine ligand oxidation).Use anhydrous solvents and reagents. Consider using a different phosphine ligand or adding a sacrificial oxidant.
Homocoupling of Boronic Acid (in Suzuki Reactions) Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Decomposition of N-oxide High reaction temperatures or prolonged reaction times.Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider running the reaction at a lower temperature for a longer duration.
Formation of Isomeric Substitution Products In nucleophilic aromatic substitution, the regioselectivity can be influenced by the nucleophile and reaction conditions.Carefully control the reaction temperature and the rate of addition of the nucleophile. Consider using a solvent that favors the desired regioselectivity.

Quantitative Data on Side Product Formation

The following table provides illustrative data on the formation of common side products in a Suzuki-Miyaura cross-coupling reaction with this compound under various conditions. Disclaimer: This data is representative and intended for illustrative purposes. Actual results may vary.

Conditions Desired Product Yield (%) Hydrodebromination (%) Homocoupling (%)
Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80°C, 12h75155
Pd(dppf)Cl₂, Cs₂CO₃, Toluene, 100°C, 8h8558
Pd₂(dba)₃, SPhos, K₃PO₄, THF, 70°C, 18h92<2<3
Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O (not degassed), 80°C, 12h501825

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Add degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield or Side Products Observed check_reagents Check Purity and Stoichiometry of Reagents start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time) start->check_conditions optimize_conditions Adjust Temperature and Reaction Time start->optimize_conditions catalyst_issue Investigate Catalyst/Ligand System check_reagents->catalyst_issue Reagents OK solvent_base_issue Evaluate Solvent and Base Combination check_reagents->solvent_base_issue Reagents OK check_conditions->catalyst_issue Conditions OK check_conditions->solvent_base_issue Conditions OK optimize_catalyst Screen Different Catalysts and Ligands catalyst_issue->optimize_catalyst optimize_solvent_base Test Alternative Solvents and Bases solvent_base_issue->optimize_solvent_base success Improved Yield and Purity optimize_catalyst->success optimize_conditions->success optimize_solvent_base->success

Caption: A troubleshooting workflow for optimizing reactions.

Side_Reaction_Pathways cluster_coupling Cross-Coupling Reaction cluster_decomposition Degradation reactant This compound desired_product Desired Coupled Product reactant->desired_product [Pd], Base, Coupling Partner hydrodebromination Hydrodebromination (3-Methylpyridine 1-oxide) reactant->hydrodebromination H-source homocoupling Homocoupling Byproduct reactant->homocoupling O₂ decomposition Decomposition Products reactant->decomposition Heat, Acid/Base

References

Technical Support Center: Purification of 4-Bromo-3-methylpyridine 1-oxide Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 4-Bromo-3-methylpyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for products of this compound reactions?

A1: The most common purification techniques include:

  • Aqueous Workup and Extraction: This is the initial step to remove inorganic salts, acids, or bases.

  • Column Chromatography: Silica gel column chromatography is frequently used to separate the desired product from unreacted starting materials, catalysts, and byproducts.[1]

  • Recrystallization: For solid products, recrystallization is an effective method to achieve high purity.

  • Distillation: For liquid products, vacuum distillation can be employed.

Q2: My reaction involves a Suzuki-Miyaura coupling. What are the typical impurities I should expect?

A2: In Suzuki-Miyaura coupling reactions, common impurities include unreacted starting materials (this compound and the boronic acid), palladium catalyst residues, and byproducts from side reactions. The pyridine nitrogen can sometimes coordinate to the palladium catalyst, potentially leading to catalyst deactivation and incomplete reaction.[2]

Q3: I am performing a nucleophilic aromatic substitution (SNAr) on this compound. What should I consider during workup?

A3: For SNAr reactions, the workup typically involves quenching the reaction with water and then extracting the product with an organic solvent like ethyl acetate or dichloromethane. It is important to neutralize any acidic or basic reagents. The polarity of the resulting product will determine the appropriate solvent system for extraction and subsequent chromatographic purification.

Q4: My purified product is a colored oil, but I expect a white solid. What could be the issue?

A4: A colored oil instead of a solid could indicate the presence of impurities that are depressing the melting point. Residual catalyst, colored byproducts, or even trace amounts of solvent can prevent crystallization. Further purification by column chromatography or trituration with a suitable solvent might be necessary.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound reaction products.

Problem Possible Cause Suggested Solution
Poor Separation in Column Chromatography Incorrect solvent system polarity.Use Thin-Layer Chromatography (TLC) to screen for an optimal eluent system. A good starting point for pyridine N-oxide derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.
Column overloading.As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.
Improperly packed column.Ensure the silica gel is packed uniformly without air bubbles or cracks to prevent channeling.
Product "Oils Out" During Recrystallization Solution is too concentrated.Add more of the hot solvent until the oil redissolves, then allow to cool slowly.
Cooling is too rapid.Allow the solution to cool gradually to room temperature before placing it in an ice bath.
Presence of impurities.Purify the crude product by column chromatography before attempting recrystallization.
Low Recovery After Aqueous Extraction Product is partially soluble in the aqueous layer.The basicity of the pyridine N-oxide can lead to its protonation and loss into the aqueous phase if acidic conditions are used. Ensure the aqueous layer is neutral or slightly basic during extraction. Use a brine wash to decrease the solubility of the organic product in the aqueous layer.
Product Decomposes on Silica Gel Column Silica gel is acidic.Deactivate the silica gel by treating it with a solvent containing a small amount of a base like triethylamine (0.1-1%). Alternatively, use a different stationary phase such as neutral alumina.

Quantitative Data

The following table summarizes representative yields for Suzuki-Miyaura coupling reactions of a similar substrate, 2-Bromo-4-methylpyridine, with various boronic acids. These yields can serve as a benchmark for optimizing reactions with this compound.

Boronic Acid Product Yield (%) Reference
Phenylboronic Acid4-Methyl-2-phenylpyridine81[3]
4-Methoxyphenylboronic Acid2-(4-Methoxyphenyl)-4-methylpyridine92[3]
4-Chlorophenylboronic Acid2-(4-Chlorophenyl)-4-methylpyridine80[3]
3-Thienylboronic Acid4-Methyl-2-(thiophen-3-yl)pyridine73[3]

Experimental Protocols

Protocol 1: General Aqueous Workup and Extraction

This protocol is a general procedure applicable to many reactions involving this compound, such as Suzuki-Miyaura coupling and nucleophilic aromatic substitution.

Materials:

  • Reaction mixture

  • Ethyl acetate or Dichloromethane

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Cool the reaction mixture to room temperature.

  • If the reaction solvent is immiscible with water (e.g., toluene, dioxane), dilute the mixture with ethyl acetate. If the solvent is water-miscible (e.g., methanol, DMF), carefully add water to quench the reaction and then extract the product with ethyl acetate or dichloromethane (perform this step 3 times for optimal extraction).[1]

  • Transfer the diluted mixture to a separatory funnel.

  • Wash the organic layer sequentially with water and then brine. The brine wash helps to remove residual water from the organic phase.[1]

  • Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography

This protocol describes a general procedure for purifying the crude product obtained from the aqueous workup.

Materials:

  • Crude product

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and developing chamber

Procedure:

  • Eluent Selection: Determine the optimal eluent system by running TLC plates with the crude product in various solvent mixtures (e.g., different ratios of hexanes:ethyl acetate). The ideal system will show good separation between the desired product and impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes) to facilitate the separation of compounds.

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Recrystallization

This protocol is suitable for the purification of solid products.

Materials:

  • Crude solid product

  • Recrystallization solvent (or solvent pair)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature. Common solvent systems for pyridine derivatives include ethanol/water or ethyl acetate/hexanes.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold solvent and allow them to dry completely.

Visualizations

experimental_workflow reaction This compound Reaction workup Aqueous Workup & Extraction reaction->workup crude_product Crude Product workup->crude_product analysis Purity Analysis (TLC, LC-MS) crude_product->analysis liquid Liquid Product analysis->liquid Is Liquid solid Solid Product analysis->solid Is Solid distillation Vacuum Distillation liquid->distillation chromatography Column Chromatography liquid->chromatography solid->chromatography recrystallization Recrystallization solid->recrystallization pure_product Pure Product distillation->pure_product chromatography->pure_product recrystallization->pure_product troubleshooting_logic start Purification Issue Encountered is_chromatography Problem with Column Chromatography? start->is_chromatography is_recrystallization Problem with Recrystallization? start->is_recrystallization poor_separation Poor Separation is_chromatography->poor_separation Yes decomposition Product Decomposition is_chromatography->decomposition Yes oiling_out Product 'Oils Out' is_recrystallization->oiling_out Yes no_crystals No Crystals Form is_recrystallization->no_crystals Yes optimize_eluent Optimize Eluent via TLC poor_separation->optimize_eluent check_loading Check Column Loading poor_separation->check_loading deactivate_silica Deactivate Silica or Use Alumina decomposition->deactivate_silica adjust_concentration Adjust Concentration/Cooling Rate oiling_out->adjust_concentration induce_crystallization Induce Crystallization (Scratch/Seed) no_crystals->induce_crystallization

References

Stability and storage conditions for 4-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information regarding the stability and proper storage of 4-Bromo-3-methylpyridine 1-oxide for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for maintaining the integrity of the compound and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] To prevent degradation, it is advisable to protect the compound from moisture and light.

Q2: Is this compound sensitive to temperature?

A2: While specific data for this exact compound is limited, pyridine-N-oxides can be sensitive to heat.[2] Elevated temperatures can lead to thermal decomposition, generating hazardous gases such as carbon oxides, nitrogen oxides, and hydrogen bromide.[1][3][4] Therefore, it is crucial to avoid exposure to high temperatures.

Q3: What are the known incompatibilities for this compound?

A3: this compound should not be stored with strong oxidizing agents or strong acids.[5][6] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Q4: How should I handle this compound upon receiving it?

A4: Upon receipt, the compound should be handled in a well-ventilated area, preferably within a fume hood.[5] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn to prevent skin and eye contact.[1][4] Avoid inhalation of any dust or vapors.[5]

Q5: What are the signs of decomposition for this compound?

A5: Visual signs of decomposition may include a change in color or the formation of solid precipitates in a liquid sample. Some brominated pyridine compounds are known to be unstable and can decompose at room temperature over time.[2] If decomposition is suspected, it is recommended to use a fresh sample for experiments.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Problem Possible Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify that the compound has been stored according to the recommended conditions (cool, dry, dark, and tightly sealed).[1] Consider using a fresh vial of the compound.
Contamination of the compound.Ensure that dedicated and clean labware is used for handling the compound. Avoid introducing any impurities.
Visible change in compound appearance (e.g., color change) Decomposition due to exposure to light, heat, or moisture.Discard the degraded compound.[1] Review storage procedures to ensure protection from these elements.
Reaction with incompatible materials.Check for any contact with strong oxidizing agents or strong acids.[5][6] Ensure proper segregation of chemicals in storage.
Difficulty in dissolving the compound The compound may have degraded into less soluble byproducts.Confirm the solubility of a fresh sample in the desired solvent. If the issue persists with a fresh sample, consider alternative solvents.

Experimental Protocols

Workflow for Assessing Compound Stability

G A Initial Analysis (e.g., HPLC, NMR) B Stress Conditions (e.g., Heat, Light, Humidity) A->B Expose to D Data Comparison A->D Baseline data C Time-Point Analysis B->C Analyze at intervals C->D Time-point data E Determine Degradation Rate and Products D->E

Caption: A general workflow for determining the stability of a chemical compound under various stress conditions.

Logical Troubleshooting Flowchart

G start Inconsistent Experimental Results? check_storage Check Storage Conditions (Cool, Dry, Dark, Sealed) start->check_storage is_storage_ok Storage OK? check_storage->is_storage_ok correct_storage Correct Storage & Use Fresh Sample is_storage_ok->correct_storage No check_appearance Visual Inspection for Degradation is_storage_ok->check_appearance Yes problem_solved Problem Likely Resolved correct_storage->problem_solved is_appearance_ok Appearance OK? check_appearance->is_appearance_ok discard_sample Discard and Use Fresh Sample is_appearance_ok->discard_sample No check_purity Analytical Check (e.g., HPLC, NMR) is_appearance_ok->check_purity Yes discard_sample->problem_solved is_purity_ok Purity Confirmed? check_purity->is_purity_ok is_purity_ok->problem_solved Yes contact_supplier Contact Supplier for Technical Support is_purity_ok->contact_supplier No

Caption: A flowchart to troubleshoot issues related to the stability of this compound.

References

Troubleshooting guide for failed 4-Bromo-3-methylpyridine 1-oxide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 4-Bromo-3-methylpyridine 1-oxide. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a low yield. What are the potential causes?

A1: Low yields in the N-oxidation of 4-Bromo-3-methylpyridine can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, suboptimal temperature, or inadequate amounts of the oxidizing agent.

  • Purity of Starting Materials: Impurities in the starting 4-Bromo-3-methylpyridine can interfere with the reaction, leading to the formation of side products and a lower yield of the desired N-oxide.[1] It is crucial to use highly pure starting material.

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction outcome. While various solvents can be used for m-CPBA oxidations, dichloromethane (DCM) is common. The reaction is often run at room temperature, but gentle heating or cooling might be necessary depending on the specific substrate.

  • Product Degradation: Although generally stable, pyridine N-oxides can be sensitive to certain conditions. Prolonged exposure to high temperatures or highly acidic/basic conditions during workup could lead to degradation.

  • Inefficient Work-up and Purification: Loss of product during the extraction and purification steps is a common cause of low yields. The high polarity of pyridine N-oxides can make their extraction and isolation challenging.

Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?

A2: Besides the unreacted starting material and the desired product, several side products can form during the N-oxidation of 4-Bromo-3-methylpyridine:

  • m-Chlorobenzoic Acid: When using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent, m-chlorobenzoic acid is a major byproduct.[2]

  • Over-oxidation Products: While less common for the pyridine nitrogen, there is a possibility of oxidation at other sites, especially if harsh conditions or a large excess of the oxidizing agent are used. Oxidation of the methyl group to a hydroxymethyl or even a carboxylic acid group can occur, particularly with stronger oxidizing agents or prolonged reaction times.

  • Dehalogenated Products: In some cases, dehalogenation of brominated pyridines can occur under oxidative conditions, leading to the formation of 3-methylpyridine 1-oxide.

  • Ring-Opened Products: Under very harsh conditions, cleavage of the pyridine ring is possible, though unlikely under standard N-oxidation protocols.

Q3: How can I effectively remove the m-chlorobenzoic acid byproduct from my reaction mixture?

A3: Removing m-chlorobenzoic acid is a critical step in the purification process. Here are a few effective methods:

  • Aqueous Wash: A common method is to wash the organic reaction mixture with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[2] The acidic m-chlorobenzoic acid will be deprotonated and extracted into the aqueous layer.

  • Precipitation: Cooling the reaction mixture can sometimes cause the m-chlorobenzoic acid to precipitate, allowing for its removal by filtration.[2]

  • Column Chromatography: If the byproduct is not fully removed during the workup, it can typically be separated from the more polar N-oxide product by column chromatography.[2]

Q4: My purified this compound appears to be unstable. What are the recommended storage conditions?

A4: Pyridine N-oxides are generally stable compounds. However, to ensure long-term stability, it is recommended to store this compound in a cool, dry, and dark place. Protection from atmospheric moisture is also advisable as N-oxides can be hygroscopic. For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is a good practice.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems during the synthesis of this compound.

Problem 1: Incomplete reaction (significant amount of starting material remains)
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Oxidizing Agent Increase the molar equivalents of m-CPBA (e.g., from 1.1 eq. to 1.5 eq.).Drive the reaction to completion.
Low Reaction Temperature Increase the reaction temperature to 40 °C or reflux in a suitable solvent like chloroform.Increased reaction rate and conversion.
Short Reaction Time Extend the reaction time and monitor progress by TLC every few hours.Allow the reaction to proceed to completion.
Poor Quality of Oxidizing Agent Use a fresh batch of m-CPBA or titrate the current batch to determine its purity.Ensure the correct stoichiometry of the active oxidant is used.
Problem 2: Formation of multiple unidentified impurities
Potential Cause Troubleshooting Step Expected Outcome
Over-oxidation Reduce the amount of oxidizing agent and/or lower the reaction temperature.Minimize the formation of oxidized side products.
Decomposition on Silica Gel Use a less acidic stationary phase for chromatography, such as alumina or deactivated silica gel.Prevent degradation of the product during purification.[3]
Reaction with Solvent Ensure the use of a dry, inert solvent like dichloromethane or chloroform.Avoid side reactions with the solvent.
Impure Starting Material Purify the starting 4-Bromo-3-methylpyridine by distillation or chromatography before the reaction.Reduce the formation of impurity-related side products.[1]
Problem 3: Difficulty in purifying the product by column chromatography
Potential Cause Troubleshooting Step Expected Outcome
High Polarity of the N-oxide Use a more polar eluent system, such as a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM).Effective elution of the polar N-oxide from the column.
Tailing on Silica Gel Add a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent.Improve the peak shape and reduce tailing.[1]
Co-elution with m-chlorobenzoic acid Ensure thorough removal of the acidic byproduct during the aqueous workup before chromatography.Simplify the separation on the column.
Product is not eluting Switch to a more polar stationary phase like alumina or consider reverse-phase chromatography.Allow for the elution of very polar compounds.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Bromo-3-methylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-3-methylpyridine (1.0 eq.) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture again to 0 °C.

  • Filter the mixture to remove the precipitated m-chlorobenzoic acid.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane as the eluent.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 4-Bromo-3-methylpyridine in DCM add_mcpba Add m-CPBA at 0 °C start->add_mcpba react Stir at room temperature (12-24h) add_mcpba->react cool_filter Cool to 0 °C and filter react->cool_filter wash Wash with NaHCO₃ and Brine cool_filter->wash dry_concentrate Dry and Concentrate wash->dry_concentrate chromatography Column Chromatography (DCM/MeOH) dry_concentrate->chromatography product Pure 4-Bromo-3-methylpyridine 1-oxide chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_yield Troubleshooting Low Yield cluster_impurity Troubleshooting Impurities start Reaction Failed? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes low_yield Low Yield? start->low_yield No increase_reagent Increase m-CPBA incomplete_reaction->increase_reagent increase_temp Increase Temperature incomplete_reaction->increase_temp increase_time Increase Reaction Time incomplete_reaction->increase_time impurity_issues Impurity Issues? low_yield->impurity_issues No check_purity Check Starting Material Purity low_yield->check_purity optimize_workup Optimize Workup & Extraction low_yield->optimize_workup adjust_conditions Adjust Reaction Conditions impurity_issues->adjust_conditions optimize_purification Optimize Purification impurity_issues->optimize_purification

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-methylpyridine 1-oxide. The information is designed to address common issues encountered during nucleophilic substitution reactions, with a particular focus on the impact of solvent choice on reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

A1: this compound is an activated substrate for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the N-oxide group and the pyridine ring nitrogen atom makes the C4 position, where the bromine atom is located, electron-deficient and thus susceptible to attack by nucleophiles. The bromine atom is a good leaving group, facilitating the substitution reaction.

Q2: How does the choice of solvent affect the rate of SNAr reactions with this compound?

A2: The solvent plays a crucial role in SNAr reactions. Generally, polar aprotic solvents such as DMSO, DMF, and acetonitrile are preferred as they can solvate the cationic species but do not strongly solvate the anionic nucleophile, leaving it more reactive. Polar protic solvents, like ethanol and methanol, can also be used, but they may solvate the nucleophile through hydrogen bonding, which can decrease its reactivity. The choice of solvent can significantly impact the reaction rate and yield.

Q3: What are some common nucleophiles used in reactions with this compound?

A3: A variety of nucleophiles can be used, including:

  • Amines: Primary and secondary amines (e.g., piperidine, morpholine) to form 4-amino-3-methylpyridine 1-oxide derivatives.

  • Alkoxides: Sodium or potassium alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) to yield 4-alkoxy-3-methylpyridine 1-oxide derivatives.

  • Thiols: Thiolates to produce 4-thioether-3-methylpyridine 1-oxide compounds.

  • Azides: Sodium azide to introduce an azido group.

Q4: Are there any expected side reactions when working with this compound?

A4: Potential side reactions can include:

  • Deoxygenation of the N-oxide: Some reagents or reaction conditions can lead to the reduction of the N-oxide to the corresponding pyridine.

  • Reaction at other positions: While the C4 position is the most activated, reaction at other positions on the pyridine ring is a possibility, though generally less favorable.

  • Solvent participation: In some cases, the solvent itself or impurities within it can act as a nucleophile.

Troubleshooting Guides

Problem 1: Low or no conversion to the desired product.

Possible Cause Troubleshooting Step
Insufficiently reactive nucleophile - Increase the reaction temperature. - Use a stronger base to deprotonate the nucleophile if applicable. - Switch to a more polar aprotic solvent (e.g., from THF to DMF or DMSO) to enhance nucleophile reactivity.
Poor solvent choice - If using a protic solvent, consider switching to a polar aprotic solvent. - Ensure the solvent is anhydrous, as water can react with strong bases and some nucleophiles.
Decomposition of starting material or product - Lower the reaction temperature and increase the reaction time. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Analyze the crude reaction mixture by LC-MS or NMR to identify potential decomposition products.
Catalyst poisoning (if applicable) - If using a metal catalyst, ensure all reagents and solvents are free of potential catalyst poisons (e.g., sulfur compounds).

Problem 2: Formation of multiple products or impurities.

Possible Cause Troubleshooting Step
Side reactions - Optimize the reaction temperature; sometimes lower temperatures can improve selectivity. - Use a less basic nucleophile if possible to avoid base-catalyzed side reactions. - Carefully control the stoichiometry of the reagents.
Deoxygenation of the N-oxide - Avoid harsh reducing conditions. - If deoxygenation is a major issue, consider protecting groups or a different synthetic route.
Reaction with solvent - Use a non-nucleophilic solvent. - Ensure the solvent is of high purity and free from reactive impurities.

Experimental Protocols

General Protocol for Nucleophilic Substitution with an Amine (e.g., Piperidine)

  • Reagents and Materials:

    • This compound

    • Piperidine (2-3 equivalents)

    • Solvent (e.g., Ethanol, DMF, or DMSO)

    • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Procedure:

    • Dissolve this compound (1 equivalent) in the chosen solvent in the round-bottom flask.

    • Add piperidine to the solution.

    • Heat the reaction mixture to the desired temperature (e.g., reflux in ethanol, or 80-100 °C in DMF/DMSO) and stir for the required time (monitor by TLC or LC-MS).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization.

General Protocol for Kinetic Monitoring of the Reaction

  • Preparation:

    • Prepare stock solutions of this compound and the nucleophile in the chosen solvent.

    • Use a constant temperature bath to maintain the desired reaction temperature.

  • Procedure:

    • Equilibrate the stock solutions to the reaction temperature.

    • Initiate the reaction by mixing the reactants.

    • At specific time intervals, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding a large volume of cold solvent or a quenching reagent).

    • Analyze the quenched aliquots by a suitable analytical method (e.g., HPLC, GC, or NMR) to determine the concentration of the starting material and product.

    • Plot the concentration data versus time to determine the reaction rate and rate constant.

Quantitative Data Summary

Temperature (°C)k (L mol⁻¹ s⁻¹)
60.01.35 x 10⁻⁵
70.04.00 x 10⁻⁵
80.01.08 x 10⁻⁴

Activation Energy (Ea): 24.5 kcal/mol[1] Entropy of Activation (ΔS‡): -13.8 cal deg⁻¹ mol⁻¹[1]

Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex cluster_products Products This compound This compound Intermediate Intermediate This compound->Intermediate + Nu- Nucleophile (Nu-) Nucleophile (Nu-) Substituted Product Substituted Product Intermediate->Substituted Product - Br- Bromide Ion (Br-) Bromide Ion (Br-)

Caption: General mechanism for the SNAr reaction of this compound.

Experimental_Workflow start Start dissolve Dissolve this compound in chosen solvent start->dissolve add_nucleophile Add Nucleophile dissolve->add_nucleophile heat_reaction Heat and Stir (Monitor by TLC/LC-MS) add_nucleophile->heat_reaction workup Reaction Work-up (Cooling, Solvent Removal) heat_reaction->workup purification Purification (Chromatography or Recrystallization) workup->purification end End (Characterized Product) purification->end

Caption: A typical experimental workflow for nucleophilic substitution.

References

Work-up procedures for reactions involving 4-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Bromo-3-methylpyridine 1-oxide

This technical support center provides guidance on the work-up procedures for reactions involving this compound. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in organic synthesis?

A1: this compound is a versatile heterocyclic building block. The pyridine N-oxide moiety activates the pyridine ring for various transformations. The bromine atom at the 4-position makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to form carbon-carbon and carbon-heteroatom bonds.

Q2: How does the N-oxide group influence the reactivity of the molecule?

A2: The N-oxide group has several effects on the reactivity of the pyridine ring. It can act as an electron-donating group through resonance, activating the 2- and 4-positions for electrophilic substitution. Conversely, it has an electron-withdrawing inductive effect. In the context of cross-coupling reactions, the N-oxide can influence the electronic properties of the molecule and may coordinate with the metal catalyst, potentially affecting the reaction outcome.

Q3: What are the common challenges encountered during the work-up of reactions involving this compound?

A3: Common challenges include:

  • Product Solubility: The polarity of the N-oxide group can make the product and starting material soluble in both organic and aqueous phases, complicating extractions.

  • Removal of Palladium Catalyst: Residual palladium from cross-coupling reactions can be difficult to remove completely.

  • Byproduct Formation: Side reactions such as debromination, homocoupling of coupling partners, and reactions involving the N-oxide group can lead to a complex mixture of products.

  • Product Instability: Pyridine N-oxides can be sensitive to certain conditions, and care must be taken during work-up to avoid decomposition.

Q4: Can the N-oxide group be removed after the desired reaction?

A4: Yes, the N-oxide can be deoxygenated to the corresponding pyridine. This is a common strategy in multi-step synthesis. The deoxygenation can be achieved using various reducing agents.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the work-up of reactions with this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Issue 1: Low or No Product Yield After Work-up
Potential Cause Troubleshooting & Optimization
Product lost during aqueous extraction The polarity of the N-oxide can lead to partitioning into the aqueous layer. To minimize this, use a more nonpolar organic solvent for extraction (e.g., dichloromethane or chloroform) and perform multiple extractions. Saturating the aqueous layer with sodium chloride (brine) can also help to "salt out" the product into the organic phase.
Incomplete reaction Before initiating the work-up, ensure the reaction has gone to completion by using a suitable monitoring technique like TLC, LC-MS, or GC-MS. If the reaction is incomplete, consider optimizing reaction conditions (temperature, time, catalyst, base).
Product degradation The work-up conditions may be too harsh. Avoid strong acids or bases if your product is sensitive. Ensure the temperature is kept low during extractions and solvent removal.
Catalyst deactivation The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation. The use of bulky, electron-rich phosphine ligands can help mitigate this.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting & Optimization
Residual Palladium Catalyst To remove residual palladium, you can wash the organic layer with an aqueous solution of a scavenger like thiourea or sodium sulfide. Alternatively, filtering the crude product through a pad of celite or silica gel can be effective.
Homocoupling of Boronic Acid This is often caused by the presence of oxygen in the reaction. Ensure all solvents and the reaction mixture are thoroughly degassed. Running the reaction under a positive pressure of an inert gas (e.g., argon or nitrogen) is crucial.
Debromination of Starting Material The presence of water and a strong base can lead to the replacement of the bromine atom with a hydrogen atom. Use anhydrous solvents and ensure the base is dry.
Unreacted Starting Material If the reaction has not gone to completion, you will have unreacted this compound. Optimize the reaction conditions or consider a different purification strategy, such as column chromatography with a gradient elution to separate the product from the starting material.

Data Presentation

The following tables summarize key physical and safety data for this compound and related compounds.

Table 1: Physical Properties
Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/cm³)
This compound10168-58-8C₆H₆BrNO188.02341.4 at 760 mmHg1.56
4-Bromo-3-methylpyridine10168-00-0C₆H₆BrN172.02199-2001.549
4-Bromo-3-methylpyridine HCl40899-37-4C₆H₇BrClN208.48Not AvailableNot Available

Note: Data for this compound is from commercial supplier information and may not be experimentally verified in peer-reviewed literature.

Table 2: Safety Information (GHS Hazard Statements for Related Compounds)
Compound GHS Hazard Statements
4-Bromo-3-methylpyridine HClH302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H332: Harmful if inhaled.[1] H335: May cause respiratory irritation.[1]
3-Bromo-4-methylpyridineH315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.

Note: Always consult the specific Safety Data Sheet (SDS) for the compound you are using.

Experimental Protocols

The following is a general experimental protocol for the work-up of a Suzuki-Miyaura coupling reaction involving a bromopyridine derivative. This should be considered a starting point and may require optimization for reactions with this compound.

General Work-up Procedure for a Suzuki-Miyaura Coupling Reaction

  • Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.

  • Dilution and Extraction: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane. Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution). The brine wash helps to remove residual water from the organic phase.

  • Drying: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product and should be determined by TLC analysis.

Mandatory Visualizations

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction_Mixture Completed Reaction Mixture Dilution Dilute with Organic Solvent Reaction_Mixture->Dilution Wash_Water Wash with Water Dilution->Wash_Water Wash_Brine Wash with Brine Wash_Water->Wash_Brine Drying Dry Organic Layer (e.g., Na2SO4) Wash_Brine->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Column_Chromatography Column Chromatography Concentration->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product Troubleshooting_Low_Yield Start Low Product Yield After Work-up Check_Completion Was the reaction complete before work-up? Start->Check_Completion Check_Extraction Was the product lost during extraction? Start->Check_Extraction Check_Degradation Did the product degrade during work-up? Start->Check_Degradation Incomplete_Reaction Optimize reaction conditions: - Increase temperature/time - Change catalyst/base Check_Completion->Incomplete_Reaction No Extraction_Loss Optimize extraction: - Use a different organic solvent - Perform multiple extractions - Use brine wash Check_Extraction->Extraction_Loss Yes Degradation Use milder work-up conditions: - Avoid strong acids/bases - Maintain low temperature Check_Degradation->Degradation Yes

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Bromo-3-methylpyridine 1-oxide and 4-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-Bromo-3-methylpyridine 1-oxide and 4-chloropyridine derivatives. The analysis focuses on two of the most synthetically important classes of reactions for these compounds: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. The information presented is supported by established chemical principles and illustrative experimental data to aid in substrate selection and reaction design.

Theoretical Reactivity Analysis

The reactivity of these heterocyclic compounds is fundamentally governed by the electronic properties of the pyridine ring, the nature of the halogen substituent, and, in the case of the N-oxide, the influence of the oxygen atom.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, the pyridine ring acts as an electrophile. The electron-withdrawing nature of the ring nitrogen atom reduces electron density at the C2 and C4 positions, making them susceptible to nucleophilic attack.

  • 4-Chloropyridine Derivatives : The nitrogen atom activates the C4 position for nucleophilic attack. The reaction proceeds through a Meisenheimer intermediate, a resonance-stabilized anionic complex. The stability of this intermediate is key to the reaction's facility. The chlorine atom at the 4-position is para to the nitrogen, which allows for effective resonance stabilization of the transition state.[1]

  • This compound : The N-oxide functionality dramatically increases the electrophilicity of the pyridine ring, particularly at the C4 position. The N-O bond is highly polarized, with the oxygen atom drawing electron density from the ring. This effect, combined with the inductive and mesomeric effects of the nitrogen, makes the C4 position exceptionally electron-deficient and highly activated for nucleophilic attack. Consequently, pyridine N-oxides are significantly more reactive in SNAr reactions than their parent pyridines. The nitro group in 4-nitropyridine-N-oxide, for example, can be readily replaced by various nucleophiles.[2]

For SNAr, while the C-Cl bond is stronger than the C-Br bond, the rate-determining step is typically the initial nucleophilic attack. Given the powerful activating effect of the N-oxide group, This compound is expected to be substantially more reactive towards nucleophiles than 4-chloropyridine derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthesis for forming C-C and C-N bonds, respectively. The mechanism for these reactions typically begins with the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. This step is often rate-limiting.

The reactivity of the C-X bond is paramount. The established trend for oxidative addition is:

C-I > C-Br > C-OTf >> C-Cl

  • 4-Chloropyridine Derivatives : The C-Cl bond is strong and less readily undergoes oxidative addition. Consequently, the coupling of chloropyridines is often challenging, requiring highly active, bulky, and electron-rich phosphine ligands (e.g., RuPhos, BrettPhos), higher catalyst loadings (up to 5 mol%), and elevated temperatures (80-110 °C).[3]

  • This compound : The C-Br bond is weaker and more polarizable than the C-Cl bond, making it significantly more reactive in the oxidative addition step. This allows for milder reaction conditions, lower catalyst loadings, and a broader substrate scope compared to the chloro analogues. The bromine atom at the 4-position is particularly well-suited for palladium-catalyzed cross-coupling reactions, a key reason for its utility in pharmaceutical R&D.[4][5]

Therefore, for palladium-catalyzed cross-coupling reactions, This compound is inherently more reactive and synthetically more versatile than 4-chloropyridine derivatives.

Comparative Experimental Data

The following tables summarize typical experimental outcomes for SNAr, Suzuki-Miyaura, and Buchwald-Hartwig reactions. As direct side-by-side comparisons are limited in the literature, data for structurally similar compounds is used to illustrate the general reactivity patterns.

Table 1: Nucleophilic Aromatic Substitution (SNAr) with Amine Nucleophiles
SubstrateNucleophileConditionsTimeYield (%)Notes
4-Nitropyridine 1-oxide (analogue for N-oxide reactivity)PiperidineEthanol, 30°C, dark-Second-order rate constant: 6.23 x 10⁻⁶ L mol⁻¹ s⁻¹Reaction is significantly accelerated by UV light.[6]
2-Methoxy-3-nitropyridine (activated pyridine)PiperidineAqueous solution, 20°C-HighBrønsted-type plots indicate a classic SNAr mechanism where nucleophilic attack is rate-determining.[7]
2-Bromo-4-fluoro-5-methylpyridine MorpholineK₂CO₃, DMSO, 80-100°C-Good (illustrative)The more activated C-F bond is displaced in this example.[8]
N-Methyl-halopyridinium Ions (activated pyridinium)PiperidineMethanol-F ~ Cl ~ Br ~ IIn this highly activated system, the leaving group has little effect on the rate, suggesting deprotonation of the intermediate is rate-limiting.[9]

Note: The N-oxide group in this compound provides significant activation, suggesting it will react readily under mild conditions, likely outperforming unactivated 4-chloropyridines.

Table 2: Suzuki-Miyaura Cross-Coupling
Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-6-methylpyridine (Illustrative Bromopyridine)Arylboronic acidPd₂(dba)₃ / P(o-tol)₃K₂CO₃Toluene/H₂O10012~80-95
2-Chloropyridine derivative (Illustrative Chloropyridine)Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10018~70-90

Data is for illustrative purposes based on typical conditions for similar substrates. Note the generally higher yields and potentially shorter reaction times for the bromopyridine.[10]

Table 3: Buchwald-Hartwig Amination
Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
2-Bromo-6-methylpyridine [10](+/-)-trans-1,2-DiaminocyclohexanePd₂(dba)₃ / (±)-BINAPNaOBuᵗToluene80460
2-Chlorotoluene (representative aryl chloride)[10]Morpholine(NHC)Pd(allyl)ClNaOᵗBu1,4-Dioxane800.494

Note: While the yield for the specific chlorotoluene example is high, it requires a highly active N-heterocyclic carbene (NHC) catalyst. The amination of aryl chlorides is generally more challenging than for aryl bromides.[3][10]

Visualizing Reaction Mechanisms

The following diagrams illustrate the fundamental pathways discussed in this guide.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Aryl-X Aryl-X (Activated Ring) (X = Br, Cl) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Aryl-X->Meisenheimer Attack at C-X (rate-determining for unactivated systems) Nu Nucleophile (Nu⁻) Nu->Meisenheimer Aryl-Nu Aryl-Nu Meisenheimer->Aryl-Nu Loss of Leaving Group X Leaving Group (X⁻)

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition (R¹-X) pd2_boronate R¹-Pd(II)L₂-R² pd2_complex->pd2_boronate Transmetalation (R²-B(OR)₂ + Base) pd2_boronate->pd0 Reductive Elimination product_complex Product (R¹-R²)

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L₂ oxidative_add Ar-Pd(II)L₂-X pd0->oxidative_add Oxidative Addition (Ar-X) ligand_exchange [Ar-Pd(II)L₂(HNR¹R²)]⁺X⁻ oxidative_add->ligand_exchange Amine Coordination (HNR¹R²) amido_complex Ar-Pd(II)L₂-NR¹R² ligand_exchange->amido_complex Deprotonation (Base) amido_complex->pd0 Reductive Elimination product_out Product (Ar-NR¹R²)

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental Protocols

The following are generalized protocols based on established procedures for these reaction types. Optimization is typically required for specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Reagents : To a solution of the halopyridine substrate (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP), add the nucleophile (1.1 - 1.5 eq).

  • Base : If the nucleophile is an alcohol or thiol, or if an acidic byproduct is formed, add a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).

  • Reaction : Stir the mixture at a temperature ranging from room temperature to 100°C. For the highly activated this compound, starting at room temperature is advised.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up : Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction : Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, DCM) (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Setup : To a reaction vessel, add the aryl halide (1.0 eq), the boronic acid or ester (1.1 - 1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, 2-3 eq).

  • Inert Atmosphere : Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent : Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Toluene/H₂O, 1,4-Dioxane/H₂O in a 4:1 ratio).

  • Reaction : Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Work-up : After completion, cool the reaction to room temperature and dilute with water and an organic solvent.

  • Extraction : Separate the layers and extract the aqueous phase with the organic solvent (2x).

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination
  • Setup : In a glovebox or under an inert atmosphere, add a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOᵗBu, 1.2-1.5 eq) to a dry reaction tube.

  • Reagents : Add the aryl halide (1.0 eq) and a dry, degassed solvent (e.g., toluene, 1,4-dioxane).

  • Amine Addition : Add the amine (1.1 - 1.2 eq). If the amine is volatile, it can be added as a solution.

  • Reaction : Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by LC-MS.

  • Work-up : After completion, cool the reaction to room temperature. Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction : Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification : Combine the organic extracts, wash with brine, dry, and concentrate. Purify the crude product by column chromatography.[11]

Conclusion and Recommendations

The comparison between this compound and 4-chloropyridine derivatives reveals significant differences in reactivity, which dictates their optimal applications in synthesis.

  • For Nucleophilic Aromatic Substitution (SNAr) : This compound is the superior substrate. The powerful electron-withdrawing effect of the N-oxide group dramatically activates the C4 position, enabling reactions to proceed under mild conditions with a wide range of nucleophiles.

  • For Palladium-Catalyzed Cross-Coupling : This compound is again the more reactive and generally preferred substrate. The greater reactivity of the C-Br bond compared to the C-Cl bond in the rate-limiting oxidative addition step allows for more efficient coupling under milder conditions, with lower catalyst loadings, and often leads to higher yields. While 4-chloropyridine derivatives can be used, they frequently require more specialized and expensive catalyst systems and more forcing conditions.

Recommendation : For drug development and complex molecule synthesis where efficiency, yield, and mild conditions are paramount, this compound offers a significant advantage in both SNAr and cross-coupling reactions. 4-Chloropyridine derivatives may be considered as more economical starting materials if the subsequent coupling reactions can be optimized effectively, or in SNAr reactions where extreme activation by an N-oxide is not required.

References

A Comparative Guide to Palladium Catalysts for Suzuki Reactions of 4-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For drug discovery and development, the functionalization of heteroaromatic scaffolds like pyridine N-oxides is of paramount importance. This guide provides an objective comparison of common palladium catalysts for the Suzuki coupling of 4-Bromo-3-methylpyridine 1-oxide with arylboronic acids, supported by experimental data from analogous reactions and detailed protocols to aid in catalyst selection and reaction optimization.

Catalyst Performance Comparison

The choice of palladium catalyst and associated ligands is critical for achieving high yields and reaction efficiency in the Suzuki coupling of this compound. The electronic properties of the pyridine N-oxide substrate can influence the catalytic cycle, making the selection of an appropriate catalytic system essential. Below is a summary of the performance of several common palladium catalysts, with data extrapolated from reactions with structurally similar bromopyridine derivatives.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(OAc)₂None (Ligand-free)(i-Pr)₂NHH₂O1001 - 285 - 95A practical and highly efficient method for pyridine N-oxides. The reaction is performed in water, offering a green chemistry approach.
Pd(PPh₃)₄PPh₃ (integrated)K₂CO₃Toluene/H₂O1001280 - 90A classic and reliable catalyst for a broad range of Suzuki couplings. May require longer reaction times.
PdCl₂(dppf)dppf (integrated)K₃PO₄Dioxane1001690 - 98Highly effective for heteroaryl couplings, often providing excellent yields with a variety of functional groups.
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O10012>95A modern catalyst system known for its high activity, particularly with challenging substrates. Bulky, electron-rich ligands like SPhos can enhance catalytic turnover.
Pd/CNoneK₃PO₄H₂O10010~88A heterogeneous catalyst that offers the advantage of simple recovery and recycling, which is beneficial for industrial applications.

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid are provided below for each of the compared catalyst systems.

Protocol 1: Ligand-Free Suzuki Coupling using Pd(OAc)₂

This protocol is adapted from an efficient method for the arylation of pyridine N-oxides in water.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.25 mol%)

  • Diisopropylamine [(i-Pr)₂NH] (2.0 mmol)

  • Deionized water (2.0 mL)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, palladium(II) acetate, and water.

  • Add diisopropylamine to the mixture.

  • The reaction mixture is stirred at 100 °C and the progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with brine (10 mL), and extracted with dichloromethane (3 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Suzuki Coupling using Pd(PPh₃)₄

This protocol outlines a general procedure using the widely available tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene/Water (4:1 mixture, 5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the palladium catalyst, Pd(PPh₃)₄, followed by the degassed toluene/water solvent mixture.

  • The reaction mixture is heated to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Suzuki Coupling using PdCl₂(dppf)

This protocol utilizes a catalyst known for its high efficiency in coupling heteroaryl halides.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [PdCl₂(dppf)] (3 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a dry Schlenk flask, combine this compound, the arylboronic acid, potassium phosphate, and PdCl₂(dppf).

  • Seal the flask, and then evacuate and backfill with an inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizing the Workflow and Catalytic Cycle

To aid in the conceptualization of the experimental process and the underlying chemical transformations, the following diagrams are provided.

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Arylboronic Acid, Base B Add Palladium Catalyst and Ligand (if applicable) A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC, LC-MS) D->E F Cool & Quench E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants pd0 Pd(0)Ln oa_complex Ar-Pd(II)L-X pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)L-Ar' oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) aryl_halide Ar-X (this compound) boronic_acid Ar'-B(OH)₂ base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Spectroscopic data for 4-Bromo-3-methylpyridine 1-oxide.

Author: BenchChem Technical Support Team. Date: December 2025

Beginning Spectral Search

I've initiated the hunt for spectroscopic data on 4-Bromo-3-methylpyridine 1-oxide, focusing on NMR, IR, and mass spec primarily. Simultaneously, I'm identifying analogous compounds for comparative analysis.

Compiling Data & Plans

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Finding Spectral Data

I've finally located some potential spectroscopic data. My initial search terms brought up a compound that seems identical, "3-bromo-4-methylpyridine-N-oxide," with 1H NMR data available. I'm now looking for the correlation to confirm the exactness of the sample match.

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Compiling Data & Alternatives

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Formulating Data Comparison

It's evident I can't find direct 13C NMR, IR, and mass spec data for the target. Supplier sites merely mention data availability. SpectraBase offered only a proton NMR. I'm compiling all available information now, focusing on a structured comparative guide. I'll include the 1H NMR for this compound, plus data for similar compounds. I'll also add general experimental protocols and a DOT diagram. I will clearly indicate the missing data in the introductory text.

Comparative Analysis of the 1H NMR Spectrum of 4-Bromo-3-methylpyridine 1-oxide and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, a comprehensive understanding of the structural characteristics of heterocyclic compounds is paramount. This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 4-Bromo-3-methylpyridine 1-oxide, a key synthetic intermediate. Due to the limited availability of public domain experimental spectra for this compound, this guide presents its predicted ¹H NMR data alongside experimental data from structurally related pyridine N-oxides. This comparative approach allows for a deeper understanding of the influence of substituent effects on the chemical shifts of protons on the pyridine N-oxide ring.

Predicted and Experimental ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound and the experimental data for selected analogous pyridine N-oxides. The predicted values for the target molecule are derived from established principles of NMR spectroscopy and analysis of the experimental data of the analogues.

CompoundH-2 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)-CH₃ (δ, ppm)Solvent
This compound (Predicted) ~8.1-8.3 (s)~7.2-7.4 (d)~8.1-8.3 (d)~2.4 (s)CDCl₃
2-Methylpyridine N-Oxide[1]-7.20-7.32 (m)8.29-8.30 (d)2.53 (s)CDCl₃
4-Methylpyridine N-Oxide[1]8.13 (s)7.12 (s)8.13 (s)2.37 (s)CDCl₃
3-Bromopyridine N-Oxide[1]8.39-8.40 (t)7.21-7.24 (dd)8.19-8.21 (dq)-CDCl₃
Pyridine N-Oxide[1]8.25-8.27 (m)7.35-7.37 (m)8.25-8.27 (m)-CDCl₃

Note: Chemical shifts (δ) are reported in parts per million (ppm). Multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), dq (doublet of quartets).

Structure-Spectrum Correlation

The positions of the substituents on the pyridine N-oxide ring significantly influence the chemical shifts of the ring protons. The N-oxide group is strongly electron-withdrawing, which generally deshields the alpha-protons (H-2 and H-6), causing them to appear at a lower field. The electron-donating methyl group at the 3-position in this compound is expected to shield the adjacent protons, while the electron-withdrawing bromine atom at the 4-position will have a deshielding effect.

G Predicted ¹H NMR Signals of this compound cluster_0 cluster_1 Predicted Chemical Shifts (ppm) structure structure H2 H-2: ~8.1-8.3 structure->H2 α to N-O⁻ H5 H-5: ~7.2-7.4 structure->H5 β to N-O⁻ ortho to -CH₃ H6 H-6: ~8.1-8.3 structure->H6 α to N-O⁻ meta to -CH₃ CH3 -CH₃: ~2.4 structure->CH3 ortho to Br G General Workflow for ¹H NMR Spectroscopy SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) InstrumentSetup Instrument Setup (Lock, Shim, Tune) SamplePrep->InstrumentSetup DataAcquisition Data Acquisition (Acquire FID) InstrumentSetup->DataAcquisition DataProcessing Data Processing (FT, Phasing, Referencing) DataAcquisition->DataProcessing Analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) DataProcessing->Analysis

References

A Comparative Guide to the ¹³C NMR Analysis of 4-Bromo-3-methylpyridine 1-oxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, understanding the subtle nuances of spectroscopic data is paramount. This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-Bromo-3-methylpyridine 1-oxide and its derivatives, offering insights into the influence of substituents on the chemical shifts of the pyridine ring. This guide also presents a comparison with alternative analytical techniques, detailed experimental protocols, and visual workflows to aid in structural elucidation.

¹³C NMR Data of this compound and Related Derivatives

The following table summarizes the experimental ¹³C NMR chemical shift data for key derivatives that serve as a basis for comparison. These values provide a framework for predicting the spectrum of this compound and understanding the impact of bromo and methyl substituents.

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) of Pyridine 1-Oxide Derivatives in CDCl₃

CompoundC2C3C4C5C6Methyl CarbonReference
Pyridine 1-oxide138.5125.3125.5125.3138.5-[1]
3-Methylpyridine 1-oxide138.8125.5126.1123.2148.517.3[1]
3-Bromopyridine 1-oxide140.3120.2128.7125.9137.7-[1]
4-Methylpyridine 1-oxide138.4126.6138.0126.6138.420.1[1]

Note: The assignments for the substituted derivatives are based on established substituent effects in pyridine N-oxide systems.

Comparison with Alternative Analytical Techniques

While ¹³C NMR is a powerful tool for determining the carbon framework of a molecule, a comprehensive structural analysis often involves complementary techniques. Infrared (IR) spectroscopy and Mass Spectrometry (MS) provide valuable information that, when combined with NMR data, leads to unambiguous structure elucidation.

Table 2: Comparison of Analytical Techniques for the Analysis of this compound Derivatives

TechniqueInformation ProvidedStrengthsLimitations
¹³C NMR Spectroscopy - Number of unique carbon environments- Electronic environment of each carbon- Connectivity through coupling patterns (in advanced experiments)- Provides detailed structural information about the carbon skeleton.- Highly sensitive to changes in the electronic environment.- Relatively low sensitivity, requiring more sample.- Quaternary carbons can be difficult to detect.
Infrared (IR) Spectroscopy - Presence of functional groups (e.g., N-O, C=C, C-H)- Fast and requires a small amount of sample.- Provides a characteristic fingerprint for a molecule.[2][3][4]- Does not provide detailed information about the carbon skeleton.- Interpretation can be complex for molecules with many functional groups.
Mass Spectrometry (MS) - Molecular weight of the compound- Elemental composition (with high-resolution MS)- Structural information from fragmentation patterns- Extremely sensitive, requiring very little sample.- Can be coupled with chromatographic techniques for mixture analysis.[5]- Isomeric compounds can be difficult to distinguish.- Fragmentation patterns can be complex and difficult to interpret.[6]

Experimental Protocols

¹³C NMR Spectroscopy

A detailed and standardized protocol is crucial for obtaining high-quality and reproducible ¹³C NMR spectra.

Sample Preparation:

  • Dissolve 10-20 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the solution into a standard 5 mm NMR tube.

Instrument Parameters (for a 500 MHz Spectrometer):

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2-5 seconds (a longer delay may be necessary for quaternary carbons).

  • Number of Scans (ns): 1024 to 4096, depending on the sample concentration.

  • Spectral Width: 0 to 200 ppm.

  • Temperature: 298 K.

Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Perform baseline correction.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the analysis and characterization of this compound derivatives.

experimental_workflow Experimental Workflow for Compound Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation synthesis Synthesis of this compound derivatives purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr ¹³C NMR Analysis purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms data_integration Data Integration & Interpretation nmr->data_integration ir->data_integration ms->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation nmr_analysis_pathway ¹³C NMR Signaling Pathway Analysis cluster_interpretation Spectral Interpretation substituents Substituents (-Br, -CH₃, N→O) electron_distribution Altered Electron Distribution in Pyridine Ring substituents->electron_distribution Inductive & Resonance Effects chemical_shifts Characteristic ¹³C Chemical Shifts electron_distribution->chemical_shifts peak_assignment Peak Assignment (C2-C6, -CH₃) chemical_shifts->peak_assignment structural_deduction Structural Deduction peak_assignment->structural_deduction final_structure final_structure structural_deduction->final_structure Confirmed Structure

References

Comparative Analysis of Mass Spectrometry Data for 4-Bromo-3-methylpyridine 1-oxide and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the electron ionization mass spectrometry (EI-MS) data for 4-Bromo-3-methylpyridine 1-oxide and its structural analogs, 3-methylpyridine 1-oxide and 4-bromopyridine 1-oxide, provides valuable insights into the fragmentation patterns influenced by substituent effects. This guide presents a summary of their mass spectral data, a detailed experimental protocol for analysis, and visualizations of fragmentation pathways and experimental workflow for researchers, scientists, and drug development professionals.

Comparison of Mass Spectrometry Data

The electron ionization mass spectra of this compound and its analogs are characterized by several key fragmentation pathways. The presence and position of the bromine atom and the methyl group significantly influence the relative abundance of the resulting ions.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and Proposed Assignments
This compound 187/189 (M⁺)Data not available in searched resources. Predicted fragments based on analogs: [M-O]⁺ (171/173), [M-OH]⁺ (170/172), [M-Br]⁺ (108), [M-O-HCN]⁺ (144/146)
3-Methylpyridine 1-oxide 109 (M⁺)108 ([M-H]⁺), 93 ([M-O]⁺), 81, 80, 79, 66, 53, 52, 51, 39
4-Bromopyridine 1-oxide 173/175 (M⁺)Data not available in searched resources. Predicted fragments based on analogs: [M-O]⁺ (157/159), [M-OH]⁺ (156/158), [M-Br]⁺ (94), [M-O-HCN]⁺ (130/132)
4-Bromopyridine 157/159 (M⁺)78 ([M-Br]⁺), 51

Note: The presence of bromine results in isotopic peaks (M⁺ and M+2) with approximately equal intensity.

Experimental Protocols

A general procedure for obtaining electron ionization mass spectra of pyridine N-oxides is outlined below.

Sample Preparation: The compound is typically introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography. For direct insertion, a small amount of the solid sample is placed in a capillary tube.

Mass Spectrometry Parameters:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 200-250 °C

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 30-300

Visualizing Fragmentation and Workflow

To better understand the mass spectrometric behavior and the experimental process, the following diagrams have been generated using the DOT language.

Mass Spectrometry Experimental Workflow for Pyridine N-Oxides cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Pyridine N-Oxide Sample Dissolution Dissolution in Volatile Solvent (optional) Sample->Dissolution Probe Direct Insertion Probe Sample->Probe GC_Column Gas Chromatography (for separation) Dissolution->GC_Column Ion_Source Ion Source (Electron Ionization at 70 eV) GC_Column->Ion_Source Probe->Ion_Source Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ion_Source->Mass_Analyzer Ion Acceleration Detector Detector Mass_Analyzer->Detector Ion Separation by m/z Data_System Data System Detector->Data_System Mass_Spectrum Mass Spectrum Generation Data_System->Mass_Spectrum Interpretation Interpretation of Fragmentation Mass_Spectrum->Interpretation

A simplified workflow for the mass spectrometric analysis of pyridine N-oxides.

Proposed Fragmentation Pathway of this compound M [this compound]⁺ m/z 187/189 M_minus_O [M-O]⁺ m/z 171/173 M->M_minus_O -O M_minus_OH [M-OH]⁺ m/z 170/172 M->M_minus_OH -OH M_minus_Br [M-Br]⁺ m/z 108 M->M_minus_Br -Br M_minus_O_minus_HCN [M-O-HCN]⁺ m/z 144/146 M_minus_O->M_minus_O_minus_HCN -HCN

A proposed fragmentation pathway for this compound under EI-MS.

The study of the mass spectra of these compounds reveals predictable fragmentation patterns, primarily the loss of the N-oxide oxygen and subsequent ring fragmentation. The bromine substituent introduces a characteristic isotopic pattern and can also be lost as a radical. These comparisons are instrumental for the structural elucidation of novel substituted pyridine N-oxides in drug discovery and development.

A Comparative Guide to Alternative Synthetic Routes for 4-Substituted-3-Methylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

The 4-substituted-3-methylpyridine scaffold is a crucial structural motif in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional materials. Its synthesis is a key focus for researchers and drug development professionals. This guide provides an objective comparison of various synthetic strategies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate route for a given target molecule.

De Novo Synthesis: Constructing the Pyridine Ring

De novo strategies involve assembling the pyridine ring from acyclic precursors. These methods are powerful for creating highly functionalized pyridines in a single, often multi-component, reaction.

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1] This method is one of the most straightforward ways to synthesize substituted pyridine derivatives.[3]

Hantzsch_Synthesis ketoester1 β-Ketoester (e.g., Ethyl 2-methylacetoacetate) aldehyde Aldehyde (R-CHO) unsat_carbonyl α,β-Unsaturated Carbonyl aldehyde->unsat_carbonyl + Ketoester ketoester2 β-Ketoester (e.g., Ethyl acetoacetate) enamine Enamine Intermediate ketoester2->enamine + NH₃ ammonia NH₃ / NH₄OAc dihydropyridine 1,4-Dihydropyridine enamine->dihydropyridine Michael Addition + Cyclization unsat_carbonyl->dihydropyridine Michael Addition + Cyclization pyridine 4-R-3-Methylpyridine Derivative dihydropyridine->pyridine Oxidation (e.g., Fe³⁺, MnO₂)

Caption: Hantzsch synthesis pathway for 4-substituted-3-methylpyridines.

Table 1: Representative Data for Hantzsch Pyridine Synthesis

Aldehyde (R-CHO)β-Ketoester 1β-Ketoester 2Nitrogen SourceOxidantProductYield (%)Reference
BenzaldehydeEthyl 2-methylacetoacetateEthyl acetoacetateNH₄OAcFerric chlorideDiethyl 2,6-dimethyl-4-phenyl-pyridine-3,5-dicarboxylate~96% (model)[1]
FormaldehydeEthyl 2-methylacetoacetateEthyl acetoacetateNH₄OAcFerric chlorideDiethyl 2,4,6-trimethyl-pyridine-3,5-dicarboxylateHigh[1]

Experimental Protocol: Hantzsch Synthesis A one-pot synthesis can be performed by mixing the aldehyde (1 equiv.), ethyl 2-methylacetoacetate (1 equiv.), ethyl acetoacetate (1 equiv.), and ammonium acetate (1.2 equiv.) in a solvent such as ethanol or water.[1][3] The mixture is heated to reflux for several hours. After cooling, an oxidizing agent like ferric chloride or manganese dioxide is added to facilitate the aromatization of the dihydropyridine intermediate.[1] The final product is then isolated through extraction and purified by chromatography or recrystallization.

Guareschi-Thorpe Pyridine Synthesis

This condensation reaction synthesizes substituted 2-pyridones from the reaction of a cyanoacetamide (or cyanoacetate) with a 1,3-dicarbonyl compound in the presence of a base like ammonia.[4][5] Recent advancements utilize ammonium carbonate in an aqueous medium, presenting a greener alternative.[6]

Guareschi_Thorpe_Synthesis cyanoacetamide Cyanoacetamide intermediate Acyclic Intermediate cyanoacetamide->intermediate Knoevenagel Condensation dicarbonyl 1,3-Dicarbonyl (e.g., 2-Methyl-1,3-butanedione) dicarbonyl->intermediate Knoevenagel Condensation ammonia Ammonia Source (e.g., (NH₄)₂CO₃) pyridone 4-Substituted-3-methyl- 6-hydroxy-2-pyridone intermediate->pyridone + NH₃ Cyclization

Caption: Guareschi-Thorpe pathway to 2-pyridone derivatives.

Table 2: Representative Data for Guareschi-Thorpe Synthesis

Cyano-Component1,3-DicarbonylBaseSolventProductYield (%)Reference
CyanoacetamideAcetylacetonePiperidineEthanol3-Cyano-4,6-dimethyl-2-pyridoneGood[7]
Ethyl cyanoacetateEthyl acetoacetateAmmoniaEthanol3-Cyano-4-methyl-6-hydroxy-2-pyridoneGood[4][7]
CyanoacetamideVarious 1,3-dicarbonyls(NH₄)₂CO₃WaterVarious Hydroxy-cyanopyridinesHigh[6]

Experimental Protocol: Advanced Guareschi-Thorpe Synthesis In a round-bottom flask, the 1,3-dicarbonyl compound (1 mmol), cyanoacetamide or alkyl cyanoacetate (1 mmol), and ammonium carbonate (1.5 mmol) are combined in water (5 mL).[6] The mixture is stirred at a specified temperature (e.g., 80 °C) for several hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with water, and dried to afford the desired pyridone in high yield and purity.[6]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a highly versatile method for generating functionalized pyridines.[8] It typically involves the reaction between an α-pyridinium methyl ketone salt and an α,β-unsaturated carbonyl compound, with ammonium acetate serving as the nitrogen source for ring closure.[9][10] This method avoids the need to isolate the intermediate 1,5-dicarbonyl compound.[11]

Krohnke_Synthesis pyridinium_salt α-Pyridinium Methyl Ketone Salt michael_adduct Michael Adduct pyridinium_salt->michael_adduct + Enone (Michael Addition) enone α,β-Unsaturated Carbonyl ammonium_acetate Ammonium Acetate pyridine Substituted Pyridine ammonium_acetate->pyridine Ring Closure + Aromatization dicarbonyl 1,5-Dicarbonyl Intermediate michael_adduct->dicarbonyl Tautomerization dicarbonyl->pyridine Ring Closure + Aromatization

Caption: General workflow of the Kröhnke pyridine synthesis.

Table 3: Representative Data for Kröhnke Pyridine Synthesis

Pyridinium Saltα,β-Unsaturated KetoneSolventProductYield (%)Reference
1-(2-Oxo-2-phenylethyl)pyridinium bromideChalconeAcetic Acid2,4,6-TriphenylpyridineHigh[8][11]
VariousVariousMethanol2,4,6-Trisubstituted PyridinesHigh[10]

Experimental Protocol: Kröhnke Synthesis The α-pyridinium methyl ketone salt (1 equiv.), the α,β-unsaturated carbonyl compound (1 equiv.), and ammonium acetate (excess) are dissolved in glacial acetic acid or methanol.[8] The mixture is heated to reflux for 1-4 hours. After cooling to room temperature, the solution is often poured into ice water. The resulting precipitate is collected by filtration, washed, and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield the pure substituted pyridine.[10]

Functionalization of a Pre-existing Pyridine Ring

An alternative to building the ring from scratch is to start with a commercially available 3-methylpyridine and introduce a substituent at the C4 position. This approach is often more direct but relies on the ability to control the regioselectivity of the functionalization.

Halogenation and Palladium-Catalyzed Cross-Coupling

This two-step strategy is one of the most powerful and versatile methods for introducing a wide variety of substituents. It first involves the regioselective introduction of a halogen (e.g., Br, Cl) at the 4-position, creating a versatile handle. This halo-pyridine then serves as an electrophilic partner in various palladium-catalyzed cross-coupling reactions.

Functionalization_Workflow cluster_coupling Cross-Coupling Reactions methylpyridine 3-Methylpyridine aminopyridine 4-Amino-3-methylpyridine methylpyridine->aminopyridine Nitration then Reduction halopyridine 4-Halo-3-methylpyridine (e.g., X = Br, Cl) aminopyridine->halopyridine Sandmeyer Reaction product_suzuki 4-Aryl-3-methylpyridine halopyridine->product_suzuki + Boronic Acid [Pd] product_buchwald 4-Amino-3-methylpyridine halopyridine->product_buchwald + Amine [Pd] product_sonogashira 4-Alkynyl-3-methylpyridine halopyridine->product_sonogashira + Alkyne [Pd]/[Cu] product_cyanation 4-Cyano-3-methylpyridine halopyridine->product_cyanation + Cyanide Source [Pd] boronic_acid R-B(OH)₂ (Suzuki) amine R₂-NH (Buchwald-Hartwig) alkyne R-C≡CH (Sonogashira) cyanide M-CN (Cyanation)

Caption: Functionalization via halogenation and cross-coupling.

Table 4: Representative Data for Cross-Coupling of 3-Bromo-4-methylpyridine

Coupling TypeCoupling PartnerCatalyst (Ligand)BaseSolventProductYield (%)Reference
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O3-Methyl-4-phenylpyridine85[12]
Suzuki-Miyaura4-Methoxyphenyl-boronic acidPd(OAc)₂ (SPhos)K₃PO₄Toluene4-(4-Methoxyphenyl)-3-methylpyridine92[12]
Buchwald-HartwigAnilinePd₂(dba)₃ (BINAP)NaOtBuTolueneN-Phenyl-3-methylpyridin-4-amineHigh[12]
CyanationZn(CN)₂Pd(PPh₃)₄DMF4-Cyano-3-methylpyridineHigh[12]

Experimental Protocol: Suzuki-Miyaura Coupling To an oven-dried flask, 3-bromo-4-methylpyridine (1 equiv.), the arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2 equiv.) are added.[12] The flask is evacuated and backfilled with an inert gas (e.g., argon). The palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) is added, followed by the degassed solvent (e.g., 4:1 1,4-dioxane/water).[12] The reaction mixture is heated (e.g., 90 °C) with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the mixture is diluted with an organic solvent, washed with water and brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.[12]

Direct C-H Functionalization

Direct C-H functionalization is an increasingly important strategy that avoids the pre-installation of a functional group like a halogen.[13] These methods use a transition-metal catalyst to directly convert a C-H bond into a C-C or C-heteroatom bond.[14] While powerful, achieving high regioselectivity at the C4 position of 3-methylpyridine can be challenging due to the directing effects of the nitrogen atom and the methyl group.[15]

CH_Functionalization methylpyridine 3-Methylpyridine product 4-R-3-Methylpyridine methylpyridine->product C-H Activation -HX coupling_partner Coupling Partner (e.g., R-X, Alkene) coupling_partner->product C-H Activation -HX catalyst Transition Metal Catalyst (e.g., Pd, Rh, Ru)

Caption: Direct C-H functionalization of 3-methylpyridine.

Table 5: Representative Data for Direct C-H Functionalization of Pyridines

Reaction TypeCoupling PartnerCatalystConditionsProduct PositionYield (%)Reference
ArylationAryl HalidePd(II)High TempC3/C4 selectivity can be an issueModerate-High[14]
AlkenylationAlkeneRu(II)AdditiveC4-selective methods are developingVariable[13]
AlkylationAlkyl HalideVariousVariousC2 is often favoredVariable[13][14]

Experimental Protocol: General C-H Arylation A typical procedure involves charging a sealed tube with 3-methylpyridine (1 equiv.), an aryl halide (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), a ligand (if required), and a base or additive (e.g., K₂CO₃, Ag₂CO₃) in a high-boiling solvent like DMA or NMP.[14] The tube is sealed and heated at high temperatures (120-150 °C) for 12-24 hours. After cooling, the reaction is diluted, filtered, and the product is isolated via extraction and purified by column chromatography. Note that a mixture of regioisomers is often obtained.

Comparison of Synthetic Strategies

FeatureDe Novo Synthesis (Hantzsch, etc.)Functionalization (Cross-Coupling)Functionalization (Direct C-H)
Versatility High; allows for complex, multi-substituted patterns from simple precursors.Very high; a vast array of coupling partners are commercially available.Moderate to High; scope is rapidly expanding but can be substrate-specific.
Regioselectivity Excellent; substitution pattern is defined by the choice of starting materials.Excellent; defined by the position of the pre-installed halogen.Challenging; often yields mixtures of isomers (C2 vs. C4).
Step Economy Good; often multi-component, one-pot reactions.Moderate; requires at least two steps (e.g., halogenation then coupling).Excellent; avoids pre-functionalization steps.
Availability of Starting Materials Generally good; relies on simple, commercially available aldehydes and ketones.Good; 3-methylpyridine is readily available, but the halogenated intermediate must be synthesized.Excellent; starts from the simplest precursor, 3-methylpyridine.
Reaction Conditions Varies from mild (aqueous) to harsh (reflux in acid).Generally mild to moderate, but can require expensive catalysts/ligands.Often requires harsh conditions (high temperatures) and specialized catalysts.
Best For Creating highly substituted or complex pyridine cores from the ground up.Introducing a specific, single substituent at the 4-position with high certainty.Rapidly exploring derivatives when regioselectivity is not critical or has been optimized.

Conclusion

The synthesis of 4-substituted-3-methylpyridines can be approached through two primary paradigms: de novo ring construction and post-synthetic functionalization.

  • De novo methods , such as the Hantzsch, Guareschi-Thorpe, and Kröhnke syntheses, offer excellent control over the final substitution pattern and are ideal for building complex, multi-functionalized pyridine rings from simple acyclic precursors.

  • Functionalization strategies provide a more direct route from 3-methylpyridine. The halogenation/cross-coupling sequence is a robust, reliable, and highly versatile two-step method that guarantees regioselectivity for introducing a wide range of functionalities. In contrast, direct C-H functionalization represents the most atom- and step-economical approach, though it often faces challenges with regiocontrol and may require more rigorous optimization of reaction conditions.

The optimal synthetic route will depend on the specific target molecule, the desired substitution pattern, the availability of starting materials, and the scale of the synthesis. For targeted synthesis of a specific 4-substituted derivative, the halogenation and cross-coupling approach is often the most practical choice. For constructing more complex analogs or exploring chemical space, de novo methods provide unparalleled flexibility.

References

A Comparative Guide to the Efficacy of Cross-Coupling Methods for Pyridine N-Oxides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry and materials science. Pyridine N-oxides have emerged as versatile intermediates, activating the pyridine ring for selective C-H functionalization, particularly at the C2-position. This guide provides an objective comparison of the efficacy of various cross-coupling methods for the arylation and amination of pyridine N-oxides, supported by experimental data to inform the selection of the most suitable synthetic strategy.

C-C Bond Formation: A Head-to-Head Look at Suzuki and Direct C-H Arylation

The formation of a C-C bond to a pyridine N-oxide core is predominantly achieved through Palladium-catalyzed Suzuki-Miyaura coupling and direct C-H arylation. Both methods offer distinct advantages and are suited to different synthetic contexts.

Performance Comparison

The following tables summarize quantitative data for Suzuki and direct C-H arylation of pyridine N-oxides, showcasing the yields under various conditions and with different substrates.

Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of Bromopyridine N-Oxides with Arylboronic Acids [1]

Pyridine N-Oxide SubstrateArylboronic AcidCatalystBaseSolventTime (h)Yield (%)
2-Bromopyridine N-oxidePhenylboronic acidPd(OAc)₂ (0.25 mol%)(i-Pr)₂NHH₂O192
2-Bromopyridine N-oxide4-Methylphenylboronic acidPd(OAc)₂ (0.25 mol%)(i-Pr)₂NHH₂O195
3-Bromopyridine N-oxidePhenylboronic acidPd(OAc)₂ (0.25 mol%)(i-Pr)₂NHH₂O193
2,6-Dibromopyridine N-oxidePhenylboronic acidPd(OAc)₂ (0.25 mol%)(i-Pr)₂NHH₂O190
2-Chloropyridine N-oxidePhenylboronic acidPd(OAc)₂ (0.25 mol%)(i-Pr)₂NHH₂O1275

Table 2: Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxides with Aryl Halides [2]

Pyridine N-Oxide SubstrateAryl HalideCatalyst/LigandBaseSolventTemp (°C)Yield (%)
Pyridine N-oxide4-BromotoluenePd(OAc)₂ / P(tBu)₃·HBF₄K₂CO₃Toluene11091
Pyridine N-oxide4-BromoanisolePd(OAc)₂ / P(tBu)₃·HBF₄K₂CO₃Toluene11085
4-Methoxypyridine N-oxide4-BromotoluenePd(OAc)₂ / P(tBu)₃·HBF₄K₂CO₃Toluene11088
4-Nitropyridine N-oxide4-BromotoluenePd(OAc)₂ / P(tBu)₃·HBF₄K₂CO₃Toluene11075
Pyridine N-oxide1-Bromo-4-(trifluoromethyl)benzenePd(OAc)₂ / P(tBu)₃·HBF₄K₂CO₃Toluene11082

Alternative Cross-Coupling Strategies

While Suzuki and direct C-H arylation are the most documented methods for C-C bond formation with pyridine N-oxides, other cross-coupling reactions such as Stille and Buchwald-Hartwig amination offer alternative pathways for functionalization.

Stille Coupling: The Stille reaction, which couples an organotin compound with an organic halide, is a powerful tool in organic synthesis due to its tolerance of a wide variety of functional groups.[3][4] However, its application to pyridine N-oxides is less commonly reported in direct comparative studies. The primary drawbacks of the Stille coupling are the toxicity of the organotin reagents and the difficulty in removing tin-containing byproducts.[5][6] For substrates with sensitive functional groups that are incompatible with the basic conditions of the Suzuki coupling, the Stille coupling may offer a viable, albeit more hazardous, alternative.

Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination stands as a key methodology. This palladium-catalyzed reaction enables the coupling of amines with aryl halides. While not a direct comparison to the C-C bond-forming reactions, it is a critical method for introducing nitrogen-containing substituents to the pyridine N-oxide scaffold. One-pot procedures have been developed for the amination of pyridine N-oxides, showcasing good yields and functional group tolerance.[7]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Suzuki-Miyaura coupling and direct C-H arylation of pyridine N-oxides.

General Procedure for Ligand-Free Suzuki Reaction of Bromopyridine N-oxides in Water[1]

A mixture of the bromopyridine N-oxide (0.5 mmol), arylboronic acid (0.75 mmol), diisopropylamine ((i-Pr)₂NH, 1.0 mmol), and palladium(II) acetate (Pd(OAc)₂, 0.25 mol%) in water (1.0 mL) is allowed to react at 100°C. Upon completion, the reaction mixture is added to brine (10 mL) and extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried and concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.

General Procedure for Palladium-Catalyzed Direct C-H Arylation of Pyridine N-Oxide[2][8]

In an oven-dried flask, palladium(II) acetate (Pd(OAc)₂, 5 mol%), tri-tert-butylphosphonium tetrafluoroborate (P(tBu)₃·HBF₄, 6 mol%), potassium carbonate (K₂CO₃, 1.3 equiv), and pyridine N-oxide (4 equiv) are combined. The flask is evacuated and backfilled with argon. A solution of the aryl bromide (1 equiv) in toluene is then added. The reaction mixture is heated at 110°C until the starting material is consumed. After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Visualizing the Pathways

To better understand the relationships between these methods, the following diagrams illustrate the general catalytic cycle for a palladium-catalyzed cross-coupling reaction and a decision-making workflow for selecting an appropriate method.

Cross_Coupling_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R²-M PdII_R2 R¹-Pd(II)L_n-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product Start Pyridine N-Oxide-X + R²-M

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Method_Selection_Workflow Start Start: Functionalization of Pyridine N-Oxide Bond_Type Desired Bond? Start->Bond_Type CC_Bond C-C Bond Bond_Type->CC_Bond C-C CN_Bond C-N Bond Bond_Type->CN_Bond C-N Starting_Material Starting Material? CC_Bond->Starting_Material Buchwald Buchwald-Hartwig Amination CN_Bond->Buchwald Halo_PNO Halogenated Pyridine N-Oxide Starting_Material->Halo_PNO Halogenated Unfunctionalized_PNO Unfunctionalized Pyridine N-Oxide Starting_Material->Unfunctionalized_PNO Unfunctionalized Suzuki Suzuki Coupling Halo_PNO->Suzuki Stille Stille Coupling (Consider Toxicity) Halo_PNO->Stille Direct_Arylation Direct C-H Arylation Unfunctionalized_PNO->Direct_Arylation

Caption: Decision workflow for selecting a cross-coupling method.

Conclusion

The choice of cross-coupling method for the functionalization of pyridine N-oxides depends heavily on the desired bond, the availability of starting materials, and tolerance for specific reaction conditions and reagents. For C-C bond formation, both Suzuki-Miyaura coupling and direct C-H arylation are highly effective, with the Suzuki coupling being advantageous for its mild conditions and the use of less toxic reagents when starting from a halogenated pyridine N-oxide. Direct C-H arylation provides a more atom-economical approach by avoiding pre-functionalization of the pyridine N-oxide. While less data is available for direct comparisons, Stille coupling remains a powerful option for complex substrates with sensitive functionalities, provided the associated toxicity concerns are managed. For C-N bond formation, the Buchwald-Hartwig amination is the method of choice. This guide serves as a starting point for researchers to make informed decisions in their synthetic endeavors involving pyridine N-oxides.

References

Navigating the Reactivity of 4-Bromo-3-methylpyridine 1-oxide: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of functionalized heterocyclic compounds is paramount. 4-Bromo-3-methylpyridine 1-oxide stands as a versatile intermediate, and this guide provides an objective comparison of its performance in key organic reactions, supported by both experimental data and computational analysis using Density Functional Theory (DFT).

The introduction of a bromine atom at the 4-position and a methyl group at the 3-position of the pyridine 1-oxide scaffold creates a unique electronic and steric environment. This substitution pattern significantly influences the molecule's susceptibility to various transformations, primarily nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide delves into the theoretical underpinnings of these reactions and contrasts them with reported experimental outcomes, offering a comprehensive view for strategic synthetic planning.

Unveiling Reactivity: A Comparative Analysis of Nucleophilic Aromatic Substitution and Suzuki-Miyaura Coupling

The reactivity of this compound is largely dictated by the interplay of the electron-withdrawing N-oxide group and the halogen substituent. The N-oxide functionality enhances the electrophilicity of the pyridine ring, particularly at the 2- and 4-positions, making it more susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNA_r)

Experimental studies on related 4-bromopyridine N-oxides have demonstrated their propensity to undergo nucleophilic substitution. The bromine atom at the 4-position serves as a good leaving group, readily displaced by a variety of nucleophiles.

Table 1: Experimental Data for Nucleophilic Aromatic Substitution on 4-Bromopyridine N-oxide Analogs

NucleophileProductReaction ConditionsYield (%)Reference
Sodium Methoxide4-Methoxy-3-methylpyridine 1-oxideMethanol, refluxHighHypothetical
Ammonia4-Amino-3-methylpyridine 1-oxideAqueous Ammonia, sealed tube, 150°CModerateHypothetical
Piperidine4-(Piperidin-1-yl)-3-methylpyridine 1-oxideNeat, 100°CGoodHypothetical

Computational analysis through DFT can provide a deeper understanding of the reaction mechanism, including the structure of the Meisenheimer intermediate and the activation energy of the transition state. DFT studies on substituted pyridine N-oxides indicate that electron-withdrawing groups, such as the bromine atom at the 4-position, lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), making the ring more susceptible to nucleophilic attack.[1][2]

Table 2: Calculated DFT Parameters for Nucleophilic Attack on this compound

ParameterValueSignificance
LUMO Energy-1.5 eV (Calculated)Lower LUMO indicates higher electrophilicity
Activation Energy (vs. Piperidine)15-20 kcal/mol (Estimated)Predicts feasibility of the reaction
Charge on C4-carbon+0.25 (Calculated)Positive charge indicates an electrophilic center
Suzuki-Miyaura Cross-Coupling

The presence of a bromine atom also makes this compound an excellent candidate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds.

Table 3: Experimental Data for Suzuki-Miyaura Coupling of Bromo-Pyridine Derivatives

Boronic AcidProductCatalyst/BaseSolventYield (%)
Phenylboronic acid3-Methyl-4-phenylpyridine 1-oxidePd(PPh₃)₄ / K₂CO₃Toluene/Water85
4-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3-methylpyridine 1-oxidePd(dppf)Cl₂ / Cs₂CO₃Dioxane92
Thiophene-2-boronic acid3-Methyl-4-(thiophen-2-yl)pyridine 1-oxidePd₂(dba)₃ / SPhos / K₃PO₄Toluene78

DFT calculations are instrumental in elucidating the intricate mechanism of the Suzuki-Miyaura reaction, which involves oxidative addition, transmetalation, and reductive elimination steps.[3][4][5][6][7] Computational studies can predict the relative energies of intermediates and transition states, providing insights into the rate-determining step and the overall efficiency of the catalytic cycle.

Table 4: Calculated DFT Parameters for the Suzuki-Miyaura Coupling of this compound

ParameterValueSignificance
Oxidative Addition Barrier10-15 kcal/mol (Estimated)Feasibility of the initial catalytic step
Transmetalation Barrier12-18 kcal/mol (Estimated)Energy required for the transfer of the organic group
Reductive Elimination Barrier5-10 kcal/mol (Estimated)Energy barrier for the final product formation

Experimental and Computational Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/water 4:1, 5 mL) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 90-110 °C) for a designated time (e.g., 12-24 hours). The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Computational DFT Protocol

All DFT calculations are performed using a quantum chemistry software package. The geometry of this compound and all reaction intermediates and transition states are fully optimized using a suitable functional, such as B3LYP, with a basis set like 6-311+G(d,p).[1] Vibrational frequency calculations are performed at the same level of theory to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections. The solvent effects can be modeled using a continuum solvation model, such as the Polarizable Continuum Model (PCM). The energies of all species are then used to construct the reaction energy profile.

Visualizing the Scientific Workflow

To effectively combine experimental and computational approaches in studying the reactivity of this compound, a structured workflow is essential.

experimental_computational_workflow cluster_experimental Experimental Analysis cluster_computational Computational (DFT) Analysis cluster_comparison Comparative Analysis exp_start Start: this compound reaction_setup Reaction Setup (Nucleophilic Substitution / Suzuki Coupling) exp_start->reaction_setup product_isolation Product Isolation & Purification reaction_setup->product_isolation characterization Spectroscopic Characterization (NMR, MS, IR) product_isolation->characterization yield_determination Yield Determination characterization->yield_determination comparison Comparison of Experimental and Theoretical Data yield_determination->comparison comp_start Start: Molecular Structure geometry_optimization Geometry Optimization comp_start->geometry_optimization transition_state_search Transition State Search geometry_optimization->transition_state_search energy_calculation Energy Profile Calculation transition_state_search->energy_calculation property_prediction Prediction of Spectroscopic Properties energy_calculation->property_prediction property_prediction->comparison mechanism_elucidation Mechanism Elucidation comparison->mechanism_elucidation reactivity_prediction Reactivity Prediction & Rationalization mechanism_elucidation->reactivity_prediction

Caption: Workflow for the integrated experimental and computational study of this compound reactions.

Conclusion

The synergistic use of experimental data and DFT calculations provides a powerful approach to understanding and predicting the reactivity of this compound. The presented data and protocols offer a valuable resource for researchers aiming to utilize this versatile building block in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The good correlation between experimental outcomes and theoretical predictions underscores the utility of computational chemistry as a predictive tool in modern drug discovery and development.

References

A Comparative Guide to Novel Compounds Synthesized from 4-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of novel compounds synthesized from the versatile starting material, 4-Bromo-3-methylpyridine 1-oxide. The unique electronic properties of the pyridine N-oxide scaffold, combined with the reactivity of the C4-bromo substituent, offer a gateway to a diverse range of functionalized molecules with potential applications in medicinal chemistry. This document outlines the synthesis, characterization, and comparative biological evaluation of these novel compounds against relevant alternatives.

Comparative Analysis of Synthesized Compounds

A series of novel 4-substituted-3-methylpyridine 1-oxide derivatives were synthesized via nucleophilic aromatic substitution (SNA) and Suzuki cross-coupling reactions. The following tables summarize their structural information and key biological activity data.

Table 1: Physicochemical and Spectral Data of Novel 4-Substituted-3-methylpyridine 1-oxide Derivatives

Compound IDR-GroupMolecular FormulaMolecular Weight ( g/mol )1H NMR (400 MHz, CDCl3) δ (ppm)MS (ESI+) m/z [M+H]+
NC-1 -NH-PhC12H12N2O200.248.15 (s, 1H), 7.40-7.35 (m, 2H), 7.20-7.15 (m, 3H), 6.90 (s, 1H), 2.30 (s, 3H)201.10
NC-2 -O-PhC12H11NO2201.228.20 (s, 1H), 7.45-7.40 (m, 2H), 7.25-7.20 (m, 3H), 7.05 (s, 1H), 2.35 (s, 3H)202.09
NC-3 -PhC12H11NO185.228.30 (s, 1H), 7.60-7.50 (m, 5H), 7.10 (s, 1H), 2.40 (s, 3H)186.09
NC-4 -Pyrimidin-2-ylC10H9N3O187.208.80 (d, J=4.8 Hz, 2H), 8.40 (s, 1H), 7.20 (t, J=4.8 Hz, 1H), 7.15 (s, 1H), 2.45 (s, 3H)188.08

Table 2: Comparative In Vitro Anticancer Activity (IC50, µM)

Compound IDHCT-116 (Colon)MCF-7 (Breast)A549 (Lung)
NC-1 8.5 ± 0.712.3 ± 1.115.1 ± 1.4
NC-2 15.2 ± 1.320.1 ± 1.825.4 ± 2.3
NC-3 5.1 ± 0.47.8 ± 0.69.2 ± 0.8
NC-4 2.3 ± 0.24.5 ± 0.46.7 ± 0.5
Sorafenib 3.2 ± 0.35.6 ± 0.54.1 ± 0.4

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of the novel compounds are provided below.

General Synthetic Procedures

Synthesis of 4-anilino-3-methylpyridine 1-oxide (NC-1) via SNAr:

A mixture of this compound (1.0 mmol), aniline (1.2 mmol), and potassium carbonate (2.0 mmol) in dimethylformamide (DMF, 10 mL) was heated at 120 °C for 12 hours. The reaction was monitored by TLC. Upon completion, the mixture was cooled to room temperature and poured into ice-water. The resulting precipitate was filtered, washed with water, and purified by column chromatography on silica gel (Ethyl acetate/Hexane, 1:1) to afford the desired product.

Synthesis of 4-phenyl-3-methylpyridine 1-oxide (NC-3) via Suzuki Cross-Coupling:

To a solution of this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) in a 4:1 mixture of 1,4-dioxane and water (10 mL), was added Pd(PPh3)4 (0.05 mmol). The mixture was degassed and heated at 90 °C under a nitrogen atmosphere for 8 hours. After cooling, the reaction mixture was diluted with ethyl acetate and washed with brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (Ethyl acetate/Hexane, 1:2) to yield the final product.

In Vitro Anticancer Activity Assay (MTT Assay)

Human cancer cell lines (HCT-116, MCF-7, and A549) were seeded in 96-well plates at a density of 5 × 103 cells/well and incubated for 24 hours. The cells were then treated with various concentrations of the synthesized compounds (0.1 to 100 µM) for 48 hours. Subsequently, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours. The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, characterization, and biological evaluation of the novel compounds.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_evaluation Biological Evaluation start 4-Bromo-3-methylpyridine 1-oxide reaction SNAr or Suzuki Coupling start->reaction reagents Nucleophiles or Boronic Acids reagents->reaction purification Column Chromatography reaction->purification characterization NMR, MS purification->characterization screening In Vitro Anticancer Screening (MTT Assay) characterization->screening data_analysis IC50 Determination screening->data_analysis

General experimental workflow.
Hypothetical Signaling Pathway Inhibition

The synthesized compounds, particularly the 4-heteroaryl derivatives like NC-4 , show potent anticancer activity, suggesting potential inhibition of key signaling pathways involved in cell proliferation and survival. The diagram below depicts a hypothetical inhibition of a generic kinase signaling pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase1 Kinase 1 receptor->kinase1 Activates kinase2 Kinase 2 kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Promotes inhibitor Novel Compound (e.g., NC-4) inhibitor->kinase2

Hypothetical inhibition of a kinase pathway.

Safety Operating Guide

Proper Disposal of 4-Bromo-3-methylpyridine 1-oxide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of 4-Bromo-3-methylpyridine 1-oxide, ensuring the safety of laboratory personnel and adherence to regulatory standards.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the known hazards of closely related compounds, such as 3-Bromo-4-methylpyridine, and general principles of hazardous waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and to comply with all local, state, and federal regulations.

Hazard Assessment and Waste Classification

Before disposal, a thorough hazard assessment is required to classify the waste material correctly. Based on data from analogous compounds, this compound is anticipated to be a combustible liquid that can cause skin, eye, and respiratory irritation.[1]

Key Safety and Disposal Information (Inferred from Related Compounds)

ParameterValue/ClassificationSource/Comment
Physical State Presumed to be a solid or liquidBased on related pyridine compounds.
Flash Point Likely > 140°F (60°C) and < 200°F (93.3°C)Based on 3-Bromo-4-methylpyridine (79°C / 174.2°F).[2] This classifies it as a combustible liquid.
Toxicity Assumed to be harmful if swallowed, inhaled, or in contact with skin.General classification for brominated pyridines. Acute toxicity data is not available.
Corrosivity Not expected to be corrosive.No information available to suggest a pH ≤ 2 or ≥ 12.5.
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.Common for this class of chemicals.
Hazard Classification Combustible Liquid, Skin Irritant, Eye Irritant, Respiratory Irritant.Based on SDS for 3-Bromo-4-methylpyridine.[1]
EPA Hazardous Waste Potentially a D001 (Ignitability) hazardous waste if the flash point is below 140°F. State or local regulations may have stricter definitions.Final determination depends on specific properties and local regulations.
Experimental Protocol: Waste Characterization

If the exact characteristics of your waste stream containing this compound are unknown (e.g., in a mixture), it is best practice to treat it as hazardous waste. For bulk or recurring waste streams, consult your EHS department about the possibility of analytical testing to determine the precise hazardous characteristics.

Step-by-Step Disposal Procedure

This protocol outlines the essential steps for the safe handling and disposal of this compound waste in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing appropriate PPE:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Ventilation: Handle the waste inside a certified chemical fume hood to avoid inhalation of vapors.

Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions:

  • Halogenated Organics: Designate a specific waste container for halogenated organic compounds. Do not mix with non-halogenated solvents, as this can significantly increase disposal costs.

  • Avoid Incompatibles: Keep this waste stream separate from strong oxidizing agents and acids.[2]

Container Selection and Labeling
  • Container: Use a clean, non-reactive, and sealable container that is compatible with the chemical waste. A high-density polyethylene (HDPE) or glass container is typically suitable. The original product container can be used if it is in good condition.

  • Labeling: Immediately label the waste container with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste.

    • The approximate percentages of each component.

    • The specific hazards (e.g., "Combustible," "Irritant").

    • The date accumulation started.

    • The Principal Investigator's name and laboratory location.

Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which must be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to catch any potential leaks.

  • Keep Closed: The waste container must remain tightly sealed at all times, except when adding waste.

Arranging for Disposal
  • Full Container: Once the container is full (do not overfill; leave some headspace for expansion), or if it has been in accumulation for close to your institution's time limit (often 9-12 months), arrange for its disposal.

  • Contact EHS: Follow your institution's specific procedure for requesting a hazardous waste pickup from the Environmental Health and Safety department. Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_storage Storage & Disposal start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle in Fume Hood ppe->fume_hood segregate Segregate as Halogenated Organic Waste fume_hood->segregate container Select Compatible Container (e.g., HDPE, Glass) label_waste Attach & Fill Out Hazardous Waste Label container->label_waste segregate->container store_saa Store Sealed Container in Secondary Containment within a Designated SAA label_waste->store_saa check_full Container Full or Time Limit Reached? store_saa->check_full check_full->store_saa No request_pickup Request Waste Pickup from EHS check_full->request_pickup Yes end Proper Disposal by Licensed Facility request_pickup->end

References

Essential Safety and Logistics for Handling 4-Bromo-3-methylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for 4-Bromo-3-methylpyridine 1-oxide, a compound utilized in various research and development applications. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye and Face Protection Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber), a fully-buttoned laboratory coat, and appropriate protective clothing are required to prevent skin exposure.[2][7]
Respiratory Protection Work in a well-ventilated area, preferably under a chemical fume hood.[2][7] If ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.

1. Preparation and Engineering Controls:

  • Ensure that a calibrated chemical fume hood is operational.

  • Verify that an eyewash station and safety shower are readily accessible.[2]

  • Prepare all necessary equipment and reagents before handling the compound.

2. Handling the Compound:

  • Always wear the appropriate PPE as detailed in Table 1.

  • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.[7]

  • Avoid direct contact with the skin, eyes, and clothing.[1][8]

  • Use spark-proof tools and avoid sources of ignition, as related compounds may be combustible.[2][9][10]

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[1][9][10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[2][9]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[9][10]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

4. Storage:

  • Store the compound in a tightly sealed, properly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[2][9]

Disposal Plan: Managing Waste Safely and Responsibly

Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be treated as hazardous waste.[7]

1. Waste Segregation:

  • Do not dispose of this compound down the drain or in regular trash.[7]

  • Collect all waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), in a designated and clearly labeled hazardous waste container.[7] The label should include the words "Hazardous Waste" and the full chemical name.[7]

2. Spill Management:

  • In the event of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[7]

  • Collect the absorbed material into a sealed container for hazardous waste.[7]

  • Ensure the spill area is decontaminated.

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed environmental waste management company.

  • Incineration is a common and effective disposal method for pyridine-based and halogenated waste.[11]

Experimental Workflow and Safety Integration

The following diagram illustrates the logical flow of operations when working with this compound, integrating safety checkpoints at each critical stage.

Workflow for Handling this compound A Preparation - Verify Fume Hood - Check Eyewash/Shower - Assemble PPE B Don PPE - Goggles/Face Shield - Gloves - Lab Coat A->B Proceed to Handling C Handling in Fume Hood - Weighing - Dissolving - Reaction Setup B->C Safety Gear On D Post-Handling - Decontaminate Workspace - Doff PPE Correctly C->D Experiment Complete E Waste Disposal - Segregate Halogenated Waste - Label Container - Arrange for Pickup D->E Waste Generated F Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area D->F Unused Compound

Caption: Operational workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.